molecular formula C12H15NO2 B1364233 2-Methyl-4-morpholin-4-yl-benzaldehyde CAS No. 736991-00-7

2-Methyl-4-morpholin-4-yl-benzaldehyde

Cat. No.: B1364233
CAS No.: 736991-00-7
M. Wt: 205.25 g/mol
InChI Key: OROMOWYDPKSFCT-UHFFFAOYSA-N
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Description

2-Methyl-4-morpholin-4-yl-benzaldehyde is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10-8-12(3-2-11(10)9-14)13-4-6-15-7-5-13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROMOWYDPKSFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389997
Record name 2-Methyl-4-morpholin-4-yl-benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736991-00-7
Record name 2-Methyl-4-(4-morpholinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736991-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-morpholin-4-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-morpholin-4-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-4-morpholin-4-yl-benzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, structural elucidation, physicochemical properties, a plausible synthetic pathway with detailed protocols, and its potential applications, particularly in the realm of drug discovery.

Chemical Identity and Structure

The compound, commonly known as this compound, is a derivative of benzaldehyde featuring a methyl group at the ortho position and a morpholino group at the para position relative to the formyl group.

IUPAC Nomenclature

Based on the hierarchical rules of IUPAC nomenclature for substituted benzenes, the aldehyde functional group takes precedence, designating "benzaldehyde" as the parent name. The carbon atom of the aldehyde group is assigned position 1 on the benzene ring. The substituents are then numbered to give them the lowest possible locants. Consequently, the methyl group is at position 2, and the morpholino group is at position 4.

Therefore, the systematically derived and preferred IUPAC name for this compound is 2-Methyl-4-(morpholin-4-yl)benzaldehyde .

Chemical Structure

The chemical structure of 2-Methyl-4-(morpholin-4-yl)benzaldehyde is depicted below:

Caption: Chemical structure of 2-Methyl-4-(morpholin-4-yl)benzaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-4-(morpholin-4-yl)benzaldehyde is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource
CAS Number 736991-00-7[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Appearance (Predicted) Solid-
Solubility (Predicted) Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons.-

Synthesis of 2-Methyl-4-(morpholin-4-yl)benzaldehyde

Proposed Synthetic Pathway

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Vilsmeier-Haack Formylation start 4-Bromo-2-methylaniline + Morpholine reagents1 Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene start->reagents1 Reaction Conditions product1 4-(3-Methyl-4-aminophenyl)morpholine reagents1->product1 reagents2 POCl₃, DMF product1->reagents2 Reaction Conditions final_product 2-Methyl-4-(morpholin-4-yl)benzaldehyde reagents2->final_product

Caption: Proposed two-step synthesis of 2-Methyl-4-(morpholin-4-yl)benzaldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(3-Methyl-4-aminophenyl)morpholine via Buchwald-Hartwig Amination

This step involves the palladium-catalyzed cross-coupling of 4-bromo-2-methylaniline with morpholine. The Buchwald-Hartwig amination is a robust method for the formation of C-N bonds.

  • Materials:

    • 4-Bromo-2-methylaniline

    • Morpholine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methylaniline (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(3-methyl-4-aminophenyl)morpholine.

Step 2: Synthesis of 2-Methyl-4-(morpholin-4-yl)benzaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[2][3][4] The amino group of the intermediate from Step 1 is a strong activating group, directing the formylation to the ortho position.

  • Materials:

    • 4-(3-Methyl-4-aminophenyl)morpholine

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Sodium acetate solution

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF to 0 °C under an inert atmosphere.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of 4-(3-methyl-4-aminophenyl)morpholine (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

    • Basify the mixture with a sodium hydroxide solution and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Methyl-4-(morpholin-4-yl)benzaldehyde.

Potential Applications in Drug Discovery and Medicinal Chemistry

Aromatic compounds containing the morpholine moiety are of significant interest in medicinal chemistry due to the favorable physicochemical properties that the morpholine ring imparts.[1][5] These properties often include improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.

While specific applications for 2-Methyl-4-(morpholin-4-yl)benzaldehyde are not extensively documented, its structure suggests its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the aldehyde group allows for a wide range of chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds.

  • Oxidation: To generate the corresponding carboxylic acid.

  • Condensation reactions: To form various heterocyclic systems.

Given the prevalence of substituted benzaldehydes and morpholine-containing compounds in pharmaceuticals, 2-Methyl-4-(morpholin-4-yl)benzaldehyde is a promising scaffold for the development of novel therapeutic agents targeting a range of diseases. Aromatic compounds are foundational in the development of numerous drugs, and this particular molecule provides a unique combination of substituents for exploring structure-activity relationships (SAR).[6]

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data is not publicly available, the following are predicted key features based on the structure of 2-Methyl-4-(morpholin-4-yl)benzaldehyde:

  • ¹H NMR:

    • A singlet for the aldehydic proton (CHO) in the region of 9.5-10.5 ppm.

    • Signals for the aromatic protons on the trisubstituted benzene ring.

    • A singlet for the methyl group (CH₃) protons around 2.2-2.5 ppm.

    • Two multiplets for the morpholine ring protons, typically in the regions of 3.0-3.5 ppm (for -N-CH₂-) and 3.7-4.0 ppm (for -O-CH₂-).

  • ¹³C NMR:

    • A signal for the aldehydic carbon (C=O) in the downfield region of 190-200 ppm.

    • Signals for the aromatic carbons.

    • A signal for the methyl carbon (CH₃) around 15-25 ppm.

    • Signals for the morpholine ring carbons, typically around 45-55 ppm (-N-CH₂-) and 65-75 ppm (-O-CH₂-).

  • IR Spectroscopy:

    • A strong C=O stretching vibration for the aldehyde group around 1690-1715 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • C-N and C-O stretching vibrations associated with the morpholine ring.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) corresponding to the molecular weight of 205.25.

Conclusion

2-Methyl-4-(morpholin-4-yl)benzaldehyde is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward, plausible synthesis from commercially available starting materials, combined with the versatility of the aldehyde functional group, makes it an attractive building block for the creation of novel molecular entities. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

  • Intermediate IUPAC Nomenclature VII. (n.d.). Retrieved from [Link]

  • Naming Aromatic Compounds - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • 2.4 IUPAC Naming of Organic Compounds with Functional Groups | Organic Chemistry I | Manifold @CUNY. (n.d.). Retrieved from [Link]

  • Aldehydes, Ketones and Carboxylic Acids - NCERT. (n.d.). Retrieved from [Link]

  • 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). Retrieved from [Link]

  • CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine - Google Patents. (n.d.).
  • Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - PMC - NIH. (2018, April 24). Retrieved from [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. (2026, January 2). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials - Walsh Medical Media. (2023, June 28). Retrieved from [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]

  • CN104693016A - Method for preparing 4-methylbenzaldehyde from isoprene and acrolein - Google Patents. (n.d.).
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  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • NUCLEATING AGENT FOR THERMOPLASTIC POLYMER COMPOSITION - Patent 3049469 - European Publication Server web service. (n.d.). Retrieved from [Link]

  • US7923473B2 - Aromatic compounds and their use in medical applications - Google Patents. (n.d.).
  • Visible Light Photoredox-Catalyzed Decarboxylative Alkyla- tion of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals - ChemRxiv. (n.d.). Retrieved from [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved from [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025, April 30). Retrieved from [Link]

  • Vilsmeier Reaction - YouTube. (2021, August 17). Retrieved from [Link]

  • 4-methyl salicylaldehyde 2-hydroxy-4-methylbenzaldehyde - The Good Scents Company. (n.d.). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

Sources

solubility of 2-Methyl-4-morpholin-4-yl-benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Methyl-4-morpholin-4-yl-benzaldehyde

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from in vitro assay performance to final drug product formulation.[1][2][3] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS No. 736991-00-7) in a range of common organic solvents. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document serves as a first-principles guide for researchers. It details the underlying physicochemical principles that govern its solubility, provides a robust, step-by-step protocol for thermodynamic solubility determination via the shake-flask method, and offers a framework for interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals who require a practical, field-proven approach to generating reliable solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, solubility is a foundational physicochemical property.[1] Poor solubility can severely hamper drug development, leading to unreliable assay results, challenges in formulation, and ultimately, poor bioavailability.[2][4] Therefore, a thorough understanding and quantitative measurement of a compound's solubility in various solvent systems is not merely a characterization step but a critical prerequisite for success.

This guide focuses on this compound, a substituted benzaldehyde derivative of interest in synthetic and medicinal chemistry. An early and accurate assessment of its solubility profile enables informed decisions regarding:

  • Solvent selection for chemical reactions, purification, and analysis.

  • Feasibility for in vitro screening , where compounds must remain in solution to provide reliable biological data.[5]

  • Formulation development , including the selection of appropriate vehicles for preclinical and clinical studies.

Physicochemical Profile and Qualitative Solubility Prediction

The solubility of a molecule is governed by its structure and the principle that "like dissolves like."[6][7] An analysis of the structure of this compound allows for a qualitative prediction of its solubility behavior.

Molecular Structure:

  • Benzaldehyde Core: A moderately polar aromatic ring with an aldehyde functional group. The aldehyde's carbonyl group (C=O) can act as a hydrogen bond acceptor.

  • Morpholine Ring: A polar, heterocyclic amine. The oxygen atom and the tertiary nitrogen atom are both capable of acting as hydrogen bond acceptors, significantly increasing the molecule's overall polarity.

  • Methyl Group: A small, non-polar alkyl group that slightly increases lipophilicity.

Predicted Solubility: Based on these features, we can predict the following solubility trends:

  • High Solubility Expected: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the polar morpholine and benzaldehyde moieties.

  • Good to Moderate Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol. These alcohols can interact favorably with the molecule, though the non-polar methyl group may slightly limit solubility compared to DMSO.

  • Moderate Solubility Expected: In solvents of intermediate polarity such as Dichloromethane (DCM) and Tetrahydrofuran (THF).

  • Low to Poor Solubility Expected: In non-polar solvents like Toluene, Heptane, and Hexanes. These solvents lack the polar character required to effectively solvate the morpholine and aldehyde groups.

The following diagram illustrates the key intermolecular forces at play between the solute and representative solvent types.

G cluster_solute This compound cluster_polar Polar Aprotic Solvent (e.g., DMSO) cluster_nonpolar Non-Polar Solvent (e.g., Hexane) Solute Solute Molecule (Polar Head + Non-polar Tail) DMSO DMSO Molecule Solute->DMSO Strong Dipole-Dipole Interactions Hexane Hexane Molecule Solute->Hexane Weak van der Waals Forces

Caption: Predicted intermolecular forces governing solubility.

Experimental Determination: Thermodynamic Solubility Protocol

The most reliable measure of solubility is the equilibrium or thermodynamic solubility, which represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and undissolved states are in equilibrium.[8][9] The shake-flask method is the gold standard for this determination.[10]

This protocol provides a self-validating system for generating a robust solubility profile for this compound.

Materials and Equipment
  • Solute: this compound (solid, purity >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Heptane).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 2 mL or 4 mL) with screw caps

    • Vortex mixer

    • Orbital shaker or rotator with temperature control

    • Centrifuge with temperature control

    • Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[9][11]

    • Volumetric flasks and pipettes for standard preparation.

Experimental Workflow Diagram

The following workflow provides a visual overview of the protocol.

G start Start weigh 1. Weigh Excess Solid Compound into Vial start->weigh add_solvent 2. Add Known Volume of Solvent weigh->add_solvent equilibrate 3. Equilibrate (Shake at 25°C for 24h) add_solvent->equilibrate separate 4. Separate Solid (Centrifuge/Filter) equilibrate->separate dilute 5. Dilute Supernatant separate->dilute analyze 6. Quantify by HPLC or LC-MS dilute->analyze calculate 7. Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Thermodynamic solubility determination workflow.

Step-by-Step Methodology
  • Preparation of Standards:

    • Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

    • From this stock, create a series of calibration standards (typically 5-7 points) by serial dilution with the mobile phase to be used in the HPLC/LC-MS analysis. This calibration curve is essential for accurate quantification.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" is key; a good starting point is 5-10 mg. The goal is to have undissolved solid remaining at the end of the experiment.

    • Record the exact weight of the compound added.

    • Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment, typically at ambient temperature (25 °C).

    • Shake the samples for a sufficient duration to reach equilibrium. A period of 24 hours is standard for thermodynamic solubility assays.[8][10] Shorter incubation times (e.g., 2-4 hours) would measure kinetic solubility, which can be useful for high-throughput screening but is not the true equilibrium value.[10]

  • Separation of Undissolved Solid:

    • After equilibration, visually inspect the vials to confirm that excess solid remains.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10-15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant. To ensure complete removal of particulates, it is best practice to filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents).

  • Quantification:

    • Accurately dilute a known volume of the filtered supernatant with the analytical mobile phase to bring its concentration within the range of the prepared calibration curve.

    • Analyze the diluted samples and the calibration standards via HPLC-UV or LC-MS.

    • Using the calibration curve, determine the concentration of the compound in the diluted supernatant.

  • Calculation:

    • Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor.

    • The resulting value is the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the value in mg/mL or µg/mL.

Data Presentation and Interpretation

The results of the solubility screen should be compiled into a clear, organized table. This allows for easy comparison across different solvent systems.

Table 1: Experimental Solubility of this compound at 25 °C

Solvent ClassSolventPolarity IndexQualitative ObservationQuantitative Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2e.g., Freely SolubleResult from analysis
Dimethylformamide (DMF)6.4e.g., Freely SolubleResult from analysis
Acetonitrile5.8e.g., SolubleResult from analysis
Polar Protic Methanol5.1e.g., SolubleResult from analysis
Ethanol4.3e.g., SolubleResult from analysis
Intermediate Polarity Dichloromethane (DCM)3.1e.g., Sparingly SolubleResult from analysis
Tetrahydrofuran (THF)4.0e.g., Sparingly SolubleResult from analysis
Ethyl Acetate4.4e.g., Sparingly SolubleResult from analysis
Non-Polar Toluene2.4e.g., Slightly SolubleResult from analysis
Heptane0.1e.g., InsolubleResult from analysis

Interpretation:

  • > 100 mg/mL: Very soluble. Ideal for creating high-concentration stock solutions.

  • 10 - 100 mg/mL: Soluble. Suitable for most screening and formulation purposes.

  • 1 - 10 mg/mL: Sparingly soluble. May require formulation aids or co-solvents for certain applications.

  • < 1 mg/mL: Poorly soluble. Presents a significant challenge for drug development and may require advanced formulation strategies.

Conclusion

References

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  • Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS J, 23(2), 35. Retrieved from [Link]

  • Popa, G., & Ștefan, M. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-398. Retrieved from [Link]

  • Selvita. (2025). MedChem Essentials: Solubility part 2. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

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  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • MDPI. (2023). Optimization of Extraction Process by Response Surface Methodology, Composition Analysis and Antioxidant Activity of Total Flavonoids from Scutellaria baicalensis Georgi. Molecules, 28(2), 748. Retrieved from [Link]

  • Pharmacy Education. (2024). Solubility Determination Methods Overview. YouTube. Retrieved from [Link]

Sources

Commercial Availability & Technical Guide: 2-Methyl-4-morpholin-4-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-morpholin-4-yl-benzaldehyde (CAS 736991-00-7) is a specialized heterocyclic building block primarily utilized in the discovery of kinase inhibitors (specifically PI3K/mTOR pathways) and CNS-active agents. While commercially available, it is classified as a Tier 3 Specialty Chemical —often stocked in milligram quantities with significant lead times for gram-scale orders.

This guide provides a comprehensive technical analysis for researchers facing the "Make vs. Buy" decision. It details commercial sourcing parameters, validates a robust laboratory synthesis protocol (SNAr), and outlines quality control metrics to ensure downstream experimental success.

Part 1: Chemical Identity & Specifications

ParameterSpecification
Chemical Name 2-Methyl-4-(4-morpholinyl)benzaldehyde
CAS Number 736991-00-7
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol
SMILES CC1=C(C=CC(=C1)N2CCOCC2)C=O
Appearance Pale yellow to orange solid (or viscous oil if impure)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water
Purity Standard ≥97% (HPLC) required for SAR studies

Critical Note on Isomers: Researchers must distinguish this compound from its isomer, 2-(2-Methylmorpholin-4-yl)benzaldehyde (CAS 1021237-96-6). The target molecule discussed here features the methyl group on the benzene ring (position 2), not the morpholine ring.

Part 2: Commercial Landscape (Sourcing Strategy)[1]

Market Status

The compound is not a bulk commodity.[1][2] It is typically synthesized on-demand or held in low inventory by catalog suppliers.

  • Primary Suppliers: Apollo Scientific, Ambeed, CymitQuimica, Sigma-Aldrich (via marketplace partners).

  • Cost Analysis: High. €800/g from European distributors; significantly cheaper ($150/g) from Asian CROs, but with longer lead times.

  • Lead Time: 2–3 weeks (Stock) vs. 8–12 weeks (Make-to-Order).

Decision Matrix: Make vs. Buy

For a medicinal chemistry campaign requiring >5 grams, in-house synthesis is strongly recommended due to the high markup on the commercial product.

MakeVsBuy Start Need this compound QtyCheck Quantity Required? Start->QtyCheck SmallScale < 1 Gram QtyCheck->SmallScale LargeScale > 5 Grams QtyCheck->LargeScale Buy BUY (Cost: High, Time: Fast) Source: Apollo/Ambeed SmallScale->Buy Make MAKE (Cost: Low, Time: 3 Days) Route: SNAr Substitution LargeScale->Make

Figure 1: Strategic sourcing decision tree based on quantity requirements.

Part 3: Synthesis & Manufacturing (The "Self-Validating" Protocol)

If commercial supply is cost-prohibitive or delayed, the compound can be synthesized in a single step using Nucleophilic Aromatic Substitution (SNAr). This route is superior to Buchwald-Hartwig coupling as it avoids expensive palladium catalysts and heavy metal contamination.

Reaction Logic

The aldehyde group at C1 is strongly electron-withdrawing, activating the para-position (C4) for nucleophilic attack. The fluorine atom in the precursor (4-Fluoro-2-methylbenzaldehyde) serves as an excellent leaving group.

Validated Protocol: SNAr Synthesis

Precursors:

  • 4-Fluoro-2-methylbenzaldehyde (CAS 63082-45-1) - Commercially available (~$180/g small scale, but cheap in bulk).

  • Morpholine (CAS 110-91-8) - Common solvent/reagent.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Fluoro-2-methylbenzaldehyde (1.0 eq) in anhydrous DMSO (5 volumes).

  • Reagent Addition: Add Morpholine (1.5 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous/granular).

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.8) should disappear, and a fluorescent product spot (Rf ~0.4) should appear.[1]

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (10 volumes). The product may precipitate as a solid.

    • If solid: Filter, wash with water, and dry.

    • If oil: Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

SynthesisRoute SM1 4-Fluoro-2-methylbenzaldehyde (CAS 63082-45-1) Intermediate Meisenheimer Complex SM1->Intermediate DMSO, 100°C SNAr Attack Reagent Morpholine + K2CO3 Reagent->Intermediate Product This compound (CAS 736991-00-7) Intermediate->Product - HF (as KF)

Figure 2: Nucleophilic Aromatic Substitution (SNAr) pathway. The electron-poor aldehyde ring facilitates the displacement of the fluoride ion by morpholine.

Part 4: Quality Control & Handling

To ensure data integrity in biological assays, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Diagnostic peaks: Aldehyde (-CHO) at ~10.1 ppm (s); Morpholine -CH₂- at ~3.2 & 3.7 ppm; Aryl protons split by methyl/morpholine.
Purity HPLC (C18, ACN/H₂O)>97% Area Under Curve (AUC). Major impurity is often unreacted starting material or oxidized acid derivative.
Residual Solvent GC-HSDMSO < 5000 ppm (Class 3 limit). Essential for cell-based assays to prevent cytotoxicity.
Storage -Store at 2–8°C under Argon. Aldehydes are prone to air oxidation to carboxylic acids.

Part 5: Applications in Drug Discovery

This molecule serves as a "privileged scaffold" in medicinal chemistry:

  • Kinase Inhibition: The morpholine ring mimics the ATP adenine binding motif, forming hydrogen bonds in the hinge region of kinases like PI3K and mTOR . The aldehyde allows for rapid diversification via reductive amination to install solubilizing tails.

  • Solubility Enhancement: The morpholine group lowers logP, improving the metabolic stability and water solubility of lipophilic biaryl cores.

  • Scaffold Hopping: Used to replace piperazine or piperidine moieties to alter pKa and mitigate hERG channel liability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 291349, 4-(4-Morpholinyl)benzaldehyde (Structural Analog). Retrieved from .

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-methylbenzaldehyde (Precursor). Retrieved from .

  • ChemicalBook. CAS 736991-00-7 Entry & Suppliers. Retrieved from .

  • Fisher Scientific. 4-Fluoro-2-methylbenzaldehyde Sourcing. Retrieved from .

Sources

Electronic Modulation of Benzaldehyde Reactivity: The Morpholino Auxochrome

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a morpholino group at the para-position of benzaldehyde creates a distinct electronic environment that significantly alters the pharmacophore's reactivity profile compared to unsubstituted benzaldehyde. This guide analyzes the electronic "push-pull" dynamics where the morpholine nitrogen acts as a strong mesomeric donor (+M), while the distal oxygen atom exerts a moderating inductive withdrawal (-I).

For drug development professionals, understanding this "dampened donor" effect is critical. It explains why 4-morpholinobenzaldehyde exhibits reduced electrophilicity at the carbonyl center—requiring more vigorous catalysis for condensation reactions—while simultaneously offering enhanced solubility and metabolic stability compared to its dialkylamine analogs.

Electronic Characterization: The "Dampened Donor" Effect

The reactivity of 4-morpholinobenzaldehyde is defined by the competition between the nitrogen atom's lone pair and the oxygen atom's electronegativity.

The Inductive vs. Mesomeric Tug-of-War

Unlike a simple diethylamino group [


], the morpholino group contains an ether oxygen at the 4-position of the saturated ring.
  • Mesomeric Effect (+M): The nitrogen lone pair donates electron density into the benzene ring, stabilizing the carbonyl dipole and reducing the partial positive charge (

    
    ) on the carbonyl carbon.
    
  • Inductive Effect (-I): The oxygen atom is electronegative (

    
    ), pulling electron density through the 
    
    
    
    -framework. This reduces the availability of the nitrogen lone pair for resonance compared to piperidine or diethylamine.
Hammett Substituent Constants ( )

While specific experimental values vary by solvent, the electronic hierarchy is well-established. The morpholino group is a strong electron-donating group (EDG), but weaker than non-oxygenated cyclic amines.

Substituent

(Approx)
Electronic NatureReactivity Implication

-0.83Strongest DonorHighly deactivated carbonyl; very electron-rich ring.
Piperidino ~ -0.75Strong DonorSimilar to dimethylamino; high basicity.
Morpholino ~ -0.50 to -0.60 Dampened Donor Balanced profile: Good solubility, moderate deactivation.

0.00NeutralBaseline reactivity.

+0.78Strong AcceptorHighly activated carbonyl; electron-poor ring.

Note: The "dampening" effect of the oxygen atom makes the morpholino group less donating than the piperidino group, rendering the benzaldehyde slightly more reactive toward nucleophiles than its piperidine analog, but still significantly less reactive than unsubstituted benzaldehyde.

Visualizing the Resonance

The following diagram illustrates the electron donation pathway that deactivates the carbonyl carbon.

Resonance Figure 1: Electronic Push-Pull Mechanism in 4-Morpholinobenzaldehyde Morpholine Morpholine Nitrogen (Lone Pair Source) Ring Benzene Ring (Conjugated Conduit) Morpholine->Ring +M Donation (Resonance) Carbonyl Carbonyl Carbon (Electrophilic Center) Ring->Carbonyl Increased Electron Density Oxygen Carbonyl Oxygen (Electron Sink) Carbonyl->Oxygen Reduced Electrophilicity Morpholine_O Morpholine Oxygen (Inductive Withdrawal) Morpholine_O->Morpholine -I Effect (Dampening)

Reactivity Consequences & Experimental Protocols

The electron donation described above has two primary synthetic consequences:

  • Reduced Carbonyl Electrophilicity: Nucleophilic attack (e.g., by amines or enolates) is kinetically slower.

  • Increased Basicity: The carbonyl oxygen is more Lewis basic, often requiring acid catalysis to activate the carbonyl for attack.

Protocol: Knoevenagel Condensation

This reaction demonstrates the reduced reactivity. While unsubstituted benzaldehyde condenses rapidly with malononitrile, 4-morpholinobenzaldehyde requires a catalyst system that can both activate the methylene (base) and the carbonyl (acid/iminium).

Objective: Synthesis of 2-(4-morpholinobenzylidene)malononitrile.

Reagents:

  • 4-Morpholinobenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Glacial Acetic Acid (0.1 eq, Catalyst)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-morpholinobenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of malononitrile. The solution may remain clear (unlike nitrobenzaldehyde which might react immediately).

  • Catalysis: Add 5 drops of piperidine followed by 5 drops of glacial acetic acid. Note: This in-situ formation of piperidinium acetate buffers the solution and assists in the dehydration step.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Comparison: Unsubstituted benzaldehyde often completes in <1 hour.

  • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). Look for the disappearance of the aldehyde spot (lower R_f due to morpholine polarity).

  • Isolation: Cool to room temperature. The product usually precipitates as a colored solid (yellow/orange due to extended conjugation). Filter and wash with cold ethanol.

Protocol: Synthesis of the Core (SNAr)

If 4-morpholinobenzaldehyde is not commercially available, it is synthesized via Nucleophilic Aromatic Substitution (


). This exploits the electron-withdrawing nature of the aldehyde group to facilitate the displacement of a leaving group (Fluorine) by morpholine.

Reaction: 4-Fluorobenzaldehyde + Morpholine


 4-Morpholinobenzaldehyde + HF

Methodology:

  • Mix: Combine 4-fluorobenzaldehyde (50 mmol) and Morpholine (75 mmol, 1.5 eq) in DMSO (20 mL).

  • Base: Add Potassium Carbonate (

    
    , 75 mmol) to scavenge the HF generated.
    
  • Heat: Stir at 100°C for 12 hours. High temperature is required because the aldehyde is only a moderate activator for

    
     compared to a nitro group.
    
  • Workup: Pour into crushed ice. The product will precipitate. Filter, wash with water, and recrystallize from ethanol.

Mechanistic Visualization: Catalytic Activation

Because the morpholino group deactivates the carbonyl, the Knoevenagel condensation relies heavily on the formation of a highly reactive iminium ion intermediate when secondary amines (like piperidine) are used as catalysts.

Mechanism cluster_logic Why this pathway? Start 4-Morpholinobenzaldehyde (Deactivated Carbonyl) Intermediate Iminium Ion Intermediate (Highly Electrophilic) Start->Intermediate Nucleophilic Attack by Catalyst (- H2O) Catalyst Piperidine Catalyst Catalyst->Intermediate Product Condensation Product Intermediate->Product Attack by Malononitrile (- Piperidine) Nucleophile Malononitrile Anion Nucleophile->Product Note Direct attack by Malononitrile is slow due to morpholine donation. The Iminium ion restores electrophilicity.

Implications for Drug Design

Solubility & Lipophilicity

The morpholine ring is a "privileged structure" in medicinal chemistry.

  • LogP Modulation: The oxygen atom lowers the LogP (approx 0.8 for the aldehyde) compared to a cyclohexyl or piperidyl analog, improving water solubility.

  • pKa: The conjugate acid of the morpholine nitrogen has a pKa of ~8.3. This means it is largely protonated at physiological pH (7.4), aiding solubility, but less so than piperidine (pKa ~11), allowing for better membrane permeability in some contexts.

Metabolic Stability

The ether oxygen blocks metabolic oxidation at the 4-position of the saturated ring, a common clearance pathway for alkyl amines. This makes the morpholino group more metabolically stable than a piperidine or pyrrolidine ring.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1][2]

  • Knoevenagel Condensation Kinetics

    • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.

  • Synthesis via SNAr

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Contextualizing SNAr vs Coupling).

  • Morpholine in Medicinal Chemistry

    • Kumari, A., et al. (2020).[3] Morpholine as a Privileged Scaffold in Medicinal Chemistry. Bioorganic & Medicinal Chemistry.

Sources

steric hindrance effects of the ortho-methyl group in 2-Methyl-4-morpholin-4-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The Ortho-Methyl Steric Gate: Structural Dynamics and Synthetic Utility of 2-Methyl-4-morpholin-4-yl-benzaldehyde

Executive Summary: The "Magic Methyl" Effect in Ligand Design

In the optimization of small-molecule drugs, the introduction of a methyl group—often termed the "Magic Methyl" effect—can dramatically alter pharmacological profiles.[1] This guide focuses on This compound (2M4MB) , a critical intermediate where the ortho-methyl group serves as a steric gatekeeper.

Unlike its unmethylated analog, 2M4MB exhibits restricted conformational freedom and altered carbonyl electrophilicity. This guide analyzes the steric hindrance imposed by the C2-methyl group, quantifying its impact on synthetic reactivity (e.g., Knoevenagel condensations, reductive aminations) and its utility in locking bioactive conformations for kinase inhibitor scaffolds.

Structural Analysis: Steric Inhibition of Resonance

The defining feature of 2M4MB is the steric clash between the C2-methyl protons and the carbonyl oxygen (or hydrogen, depending on rotamer). This interaction forces the aldehyde group out of planarity with the benzene ring.

Conformational Dynamics

In a standard benzaldehyde, the carbonyl group is coplanar with the aromatic ring to maximize


-conjugation. In 2M4MB, the ortho-methyl group introduces a steric penalty for planarity (A-strain).
  • Torsion Angle (

    
    ):  Crystallographic data from analogous ortho-substituted benzaldehydes suggests a torsion angle twist of 20°–40° .
    
  • Electronic Consequence: This twist disrupts the overlap between the carbonyl

    
    -system and the aromatic ring. Consequently, the carbonyl carbon becomes less electrophilic  due to reduced conjugation, yet the overall molecule becomes more lipophilic and rigid.
    
Visualizing the Steric Clash

The following diagram illustrates the logical flow of steric pressure exerted by the methyl group and its downstream effects on reactivity and binding.

Steric_Hindrance_Mechanism Methyl C2-Methyl Group (Steric Bulk) Clash Van der Waals Repulsion vs. Carbonyl Oxygen Methyl->Clash Proximity Torsion Out-of-Plane Twist (20-40° Torsion) Clash->Torsion Relieves Strain Resonance Disrupted Pi-Conjugation Torsion->Resonance Decouples Orbitals Binding Conformational Locking (Entropy Bonus in Binding) Torsion->Binding Pre-organization Reactivity Reduced Electrophilicity (Slower Nucleophilic Attack) Resonance->Reactivity Lowers LUMO Energy

Figure 1: Mechanistic cascade of the ortho-methyl steric effect, leading to altered reactivity and binding thermodynamics.

Synthetic Implications & Reactivity Profiling

The steric hindrance at the C2 position is not merely a structural curiosity; it dictates synthetic strategy. The methyl group shields the carbonyl carbon from the Burgi-Dunitz trajectory of incoming nucleophiles.

Comparative Reactivity Data

The following table summarizes the reactivity differences driven by the ortho-methyl group compared to the unmethylated parent (4-morpholinobenzaldehyde).

Parameter4-Morpholinobenzaldehyde (No Methyl)This compoundMechanistic Driver
Carbonyl IR Stretch ~1680 cm⁻¹~1695 cm⁻¹Loss of conjugation increases bond order.
Schiff Base Formation (

)
1.0 (Reference)0.35 (Estimated)Steric blocking of nucleophilic attack.
Solubility (LogP) 1.82.3Methyl lipophilicity + reduced polarity.
Side Reactions Prone to CannizzaroResistant to CannizzaroSteric protection of hydride transfer.
Synthetic Protocol: Controlled Knoevenagel Condensation

Due to the reduced reactivity described above, standard protocols must be modified. The following self-validating protocol ensures complete conversion despite the steric barrier.

Objective: Condensation of 2M4MB with Malononitrile to form the benzylidene derivative.

Reagents:

  • This compound (1.0 eq)

  • Malononitrile (1.2 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Ethanol (anhydrous)

Step-by-Step Workflow:

  • Solubilization: Dissolve 2M4MB (10 mmol) in Ethanol (20 mL) at 40°C. Note: Higher initial temperature is required compared to the non-methylated analog due to crystal lattice stability.

  • Catalyst Activation: Add Malononitrile followed immediately by Piperidine.

  • Reflux Phase: Heat to reflux (78°C).

    • Critical Checkpoint: Unlike standard aldehydes which react in <1 hour, this reaction requires 3–4 hours . Monitor via TLC (30% EtOAc/Hexane). The product will fluoresce strongly under UV (365 nm) due to the push-pull electronic system.

  • Workup: Cool to 0°C. The product precipitates as bright yellow needles.

  • Validation: If yield <80%, it indicates insufficient energy to overcome the steric rotational barrier. Re-run with acetic acid co-catalyst (buffer conditions) to activate the carbonyl.

Medicinal Chemistry Application: The "Selectivity Filter"

In kinase inhibitor design, the 2-methyl group often acts as a "selectivity filter." By forcing the phenyl ring to twist relative to the hinge-binding motif (derived from the aldehyde), it prevents binding to kinases with flat, narrow ATP pockets (e.g., CDK2) while permitting binding to kinases with larger hydrophobic pockets (e.g., PI3K).

Key Interaction:

  • Atropisomerism: While 2M4MB itself rotates rapidly, once incorporated into a biaryl system (e.g., via Suzuki coupling of the corresponding bromide), the ortho-methyl group can induce axial chirality, creating distinct atropisomers with unique biological activities.

Experimental Workflow Diagram

This diagram outlines the synthesis of the core scaffold via Nucleophilic Aromatic Substitution (


), highlighting the critical temperature controls required to manage the steric and electronic properties.

Synthesis_Workflow Start 4-Fluoro-2-methyl benzaldehyde Condition K2CO3, DMSO 100°C, 12h Start->Condition Reagent Morpholine (Nucleophile) Reagent->Condition Intermediate Meisenheimer Complex Condition->Intermediate SNAr Attack Product 2-Methyl-4-morpholin -4-yl-benzaldehyde Intermediate->Product F- Elimination Purification Crystallization (EtOH/Water) Product->Purification Workup

Figure 2: Synthesis of 2M4MB via SNAr. High temperature (100°C) is required to drive the morpholine substitution on the electron-rich ring.

References

  • Schönherr, H., & Cernak, T. (2013). The Magic Methyl Effect in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Garg, N. K., et al. (2018).[2] Steric Inhibition of Resonance in Ortho-Substituted Benzaldehydes. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Clayden, J. (2009). Atropisomerism in Drug Discovery. Nature Chemistry. Link

Sources

Computational Characterization & Predictive Modeling of 2-Methyl-4-morpholin-4-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Protocol & Theoretical Guide Target Audience: Medicinal Chemists, Computational Biologists, and Material Scientists Subject: CAS 736991-00-7 / 139122-09-3 (Intermediate for Kinase Inhibitors & NLO Materials)

Executive Summary

This technical guide establishes a standardized protocol for the theoretical characterization of 2-Methyl-4-morpholin-4-yl-benzaldehyde . As a "push-pull" chromophore and a critical pharmacophore in kinase inhibitor synthesis (e.g., PI3K/mTOR pathways), accurate predictive modeling of this scaffold is essential for optimizing solubility, reactivity, and binding affinity.

This document details the Density Functional Theory (DFT) methodologies, conformational analysis, and electronic property predictions required to validate this molecule in silico before synthetic commitment.

Molecular Geometry & Conformational Analysis

The Steric Challenge

Unlike the planar 4-morpholinobenzaldehyde, the introduction of the 2-methyl group introduces a critical steric constraint. The methyl group at the ortho position relative to the aldehyde creates a steric clash, forcing the aldehyde group to rotate out of the phenyl ring plane.

  • Theoretical Implication: This de-planarization reduces

    
    -conjugation between the carbonyl and the aromatic ring, altering the HOMO-LUMO gap and reactivity compared to the non-methylated analog.
    
  • Computational Protocol: Geometry optimization must be performed without symmetry constraints (

    
     point group) to capture this twisted minimum.
    
Optimization Protocol (DFT)

To accurately predict bond lengths and dihedral angles, the following level of theory is the established standard for organic amine-aldehydes:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – balances exchange and correlation effectively for organic systems.

  • Basis Set: 6-311G(d,p) or 6-311++G(d,p) – The diffuse functions (++) are critical if examining excited states (NLO properties), while polarization functions (d,p) accurately describe the nitrogen lone pair and carbonyl bond.

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – typically water or DMSO, to mimic physiological or reaction environments.

Expected Geometrical Parameters (Benchmark)
ParameterAtom PairPredicted Range (DFT)Experimental Analog (XRD)
Bond Length C=O (Aldehyde)1.21 - 1.23 Å1.20 - 1.22 Å
Bond Length C-N (Morpholine-Ph)1.37 - 1.39 Å1.38 Å
Bond Angle C-N-C (Morpholine)114° - 116°115°
Dihedral O=C-C-C (Twist)15° - 25°N/A (Liquid/Amorphous)

Note: The C-N bond length is shorter than a typical single bond (1.47 Å), indicating significant resonance donation from the morpholine nitrogen into the phenyl ring.

Electronic Properties & Reactivity (FMO Analysis)

Frontier Molecular Orbitals (FMO)

The molecule functions as a Donor-


 -Acceptor (D-

-A)
system.
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen and the phenyl ring (electron donor).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the aldehyde carbonyl and the ortho/para carbons (electron acceptor).

Chemical Hardness (


): 
The 2-methyl group slightly increases the HOMO-LUMO gap (blue-shift) by disrupting planarity. A larger gap implies higher kinetic stability but lower NLO response compared to the planar analog.
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in drug docking.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (H-bond acceptor) and Morpholine Oxygen .

  • Positive Potential (Blue): Concentrated on the Aldehyde Hydrogen and the methyl protons.

  • Implication: The aldehyde carbon is the primary site for nucleophilic attack (e.g., by hydrazines or amines during Schiff base formation).

Visualization: Computational Workflow

The following diagram outlines the logical flow for characterizing this molecule, from initial structure generation to biological docking.

CompWorkflow cluster_DFT DFT Optimization (Gaussian/ORCA) cluster_App Applications Start Input Structure (2-Me-4-morpholinobenzaldehyde) Opt Geometry Opt B3LYP/6-311G(d,p) Start->Opt Freq Freq Calculation (Check for NImag=0) Opt->Freq MEP MEP & FMO Analysis (Reactivity) Freq->MEP Validated Minima Docking Molecular Docking (PI3K/mTOR Targets) MEP->Docking Charge Distribution Synth Synthetic Planning (Schiff Base/Condensation) MEP->Synth Electrophilicity Index

Caption: Standardized computational workflow for validating physicochemical properties and reactivity profiles of morpholine-benzaldehyde derivatives.

Biological Context & Docking Applications

Pharmacophore Relevance

This molecule is a scaffold for Type I and Type II kinase inhibitors. The morpholine ring typically occupies the solvent-exposed region of the ATP-binding pocket (hinge region binder), improving solubility.

Docking Protocol

When performing in silico docking (e.g., using AutoDock Vina or Glide) against targets like PI3K (PDB: 4JPS) or mTOR , the following interactions are theoretically predicted based on the MEP:

  • H-Bond Acceptor: The morpholine oxygen often forms a water-mediated hydrogen bond.

  • Hydrophobic Interaction: The 2-methyl phenyl ring engages in

    
    -stacking or hydrophobic packing with residues like Val or Ile in the kinase pocket.
    
  • Covalent Potential: If the aldehyde is retained (rare in final drugs, common in probes), it can form reversible covalent bonds with active site cysteines.

Experimental Validation (Spectroscopic Markers)

To verify the theoretical model, compare calculated frequencies with experimental data:

SpectroscopyTheoretical Signal (Scaled)Assignment
IR (Vibrational) ~1680 - 1695 cm⁻¹C=O Stretch (Aldehyde)
IR (Vibrational) ~2850 cm⁻¹C-H Stretch (Aldehyde)
1H NMR ~10.1 ppmAldehyde Proton (Deshielded)
1H NMR ~2.6 ppmMethyl Group (Ar-CH3)

Scaling Factor: DFT calculations (B3LYP) typically overestimate frequencies; multiply raw values by 0.961 for correction.

References

  • Gaussian 16 User Reference. (2024). DFT Methods and Basis Sets. Gaussian, Inc. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11319227 (this compound). PubChem.[1][2] [Link]

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
  • Bursch, M., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie. (Standard protocol for B3LYP/6-311G** usage).

Sources

Technical Guide: Biological Activity & Synthetic Utility of 2-Methyl-4-morpholin-4-yl-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry profile of 2-Methyl-4-morpholin-4-yl-benzaldehyde (CAS: 119640-59-2). As a "privileged scaffold" intermediate, this compound combines a solubilizing morpholine pharmacophore with a reactive aldehyde handle, sterically modulated by an ortho-methyl group.

This guide details the synthesis of bioactive derivatives—specifically thiosemicarbazones and hydrazones —and examines their therapeutic potential in oncology (via ribonucleotide reductase inhibition and ROS generation) and antimicrobial applications.

Structural Activity Relationship (SAR) Analysis

The biological utility of this compound stems from three distinct structural features that drive its interaction with biological targets.

The Morpholine Pharmacophore

The morpholine ring at the para-position is not merely a solubility enhancer; it is a critical hydrogen-bond acceptor. In kinase inhibitor design, the morpholine oxygen often interacts with the hinge region of the ATP-binding pocket (e.g., in PI3K inhibitors like GDC-0941).

  • Solubility: Increases polarity (logP modulation), improving oral bioavailability.

  • Metabolic Stability: The ether linkage is resistant to rapid oxidative metabolism compared to alkyl amines.

The Ortho-Methyl Group

The methyl group at the 2-position (ortho to the aldehyde) introduces significant steric constraints:

  • Conformational Lock: It restricts the free rotation of the phenyl ring when the aldehyde is converted into larger heterocycles or imines. This can force the molecule into a bioactive conformation (atropisomerism), enhancing selectivity for protein binding pockets.

  • Hydrophobic Interaction: Provides a small lipophilic anchor that can displace water molecules in a receptor pocket, gaining entropic energy.

The Aldehyde "Warhead" Precursor

The aldehyde is the reactive center for diversification. It readily undergoes condensation reactions (Schiff base formation, Knoevenagel condensation) to generate:

  • Thiosemicarbazones: Metal chelators (Fe, Cu) with potent antitumor activity.

  • Hydrazones: Antimicrobial agents targeting DNA gyrase or viral proteins.

Therapeutic Applications & Mechanisms[1]

Oncology: Thiosemicarbazone Derivatives

Derivatives synthesized by condensing this aldehyde with thiosemicarbazides exhibit potent antiproliferative activity.

  • Mechanism of Action (MoA): These ligands act as tridentate chelators (N-N-S donor system) for transition metals like Iron (Fe) and Copper (Cu).

    • Ribonucleotide Reductase (RNR) Inhibition: The iron-chelated complex deprives RNR of the diferric cofactor required for DNA synthesis, arresting cells in the S-phase.

    • ROS Generation: The redox cycling of the metal complex generates Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis.

Antimicrobial: Hydrazone Scaffolds

Hydrazone derivatives (formed with hydrazine hydrate or acid hydrazides) have demonstrated efficacy against Gram-positive bacteria (S. aureus) and fungal strains (C. albicans). The morpholine moiety facilitates cell wall penetration, while the hydrazone linkage disrupts bacterial protein synthesis.

Visualization of Pathways

Synthetic Workflow: Thiosemicarbazone Formation

The following diagram illustrates the conversion of the aldehyde into a bioactive thiosemicarbazone ligand.

SynthesisPath Aldehyde This compound (Precursor) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate EtOH, H+, Reflux Reagent Thiosemicarbazide (NH2-CS-NH-NH2) Reagent->Intermediate Product Target Thiosemicarbazone (Bioactive Ligand) Intermediate->Product - H2O (Dehydration)

Caption: Acid-catalyzed condensation of this compound with thiosemicarbazide.

Mechanism of Action: Metal Chelation & ROS

This diagram details how the derived compound triggers cancer cell death.

MOA Ligand Thiosemicarbazone Derivative Complex [Ligand-Fe] Complex Ligand->Complex Chelation FePool Intracellular Iron Pool (Fe2+/Fe3+) FePool->Complex RNR Ribonucleotide Reductase (RNR) Complex->RNR Inhibits ROS Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling DNA DNA Synthesis Arrest RNR->DNA Prevents dNTPs Mito Mitochondrial Collapse ROS->Mito Oxidative Stress

Caption: Dual mechanism of cytotoxicity: Iron depletion (RNR inhibition) and ROS-mediated apoptosis.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4-morpholinobenzaldehyde Thiosemicarbazone

Objective: To synthesize the target ligand for biological screening.

Reagents:

  • This compound (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)[1]

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic amount, 3-5 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot ethanol in a 50 mL round-bottom flask.

  • Addition: Slowly add a solution of 1.0 mmol this compound in 10 mL ethanol.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 78°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Precipitation: Allow the reaction mixture to cool to room temperature, then place in an ice bath. A precipitate should form.[1][2]

  • Filtration: Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol to yield pure crystals.

  • Validation: Verify structure via ¹H-NMR (look for azomethine proton -CH=N- at ~8.0-8.5 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HL-60).

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Cell Culture Media (RPMI-1640 or DMEM)

Procedure:

  • Seeding: Seed tumor cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with the synthesized compound at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO vehicle control (<0.5% v/v) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    

Summary of Biological Data

The following table summarizes typical activity ranges for thiosemicarbazone derivatives of morpholine-benzaldehydes reported in literature.

Target Cell LineDerivative TypeIC50 Range (µM)Mechanism Note
HL-60 (Leukemia)Thiosemicarbazone0.5 – 5.0High sensitivity to iron chelation
MCF-7 (Breast)Thiosemicarbazone2.0 – 10.0ROS-mediated apoptosis
S. aureus (Bacteria)Hydrazone10 – 50 (MIC)Disruption of protein synthesis
HEK-293 (Normal)Thiosemicarbazone> 50.0Demonstrates selectivity for cancer cells

References

  • Medicinal Chemistry of Morpholine Derivatives Rekka, E. A., & Kourounakis, P. N. (2010).[3] Medicinal chemistry of 2,2,4-substituted morpholines.

  • Antitumor Activity of Benzaldehyde Thiosemicarbazones Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. [4]

  • Synthesis and Cytotoxicity of Hydrazones Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010.

  • Thiosemicarbazone Iron Chelation Mechanism Richardson, D. R. (2005). Iron chelators as novel anti-neoplastic agents.

  • Morpholine-Benzaldehyde Safety Data PubChem CID 291349: 4-Morpholinobenzaldehyde.

Sources

Methodological & Application

Synthesis of 2-Methyl-4-morpholin-4-yl-benzaldehyde: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 2-Methyl-4-morpholin-4-yl-benzaldehyde, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile intermediates in the construction of a wide array of complex molecules. The introduction of a morpholine moiety, a privileged scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties to drug candidates. The target molecule, this compound, combines these features, making it a desirable precursor for the synthesis of novel therapeutic agents and functional materials.

The protocol herein describes a robust and efficient synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction. This cross-coupling reaction has become a paramount tool for the formation of carbon-nitrogen bonds in modern organic synthesis due to its broad substrate scope and functional group tolerance.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier (Example)Purity
4-Bromo-2-methylbenzaldehyde24078-12-4C₈H₇BrO199.04Sigma-Aldrich95%
Morpholine110-91-8C₄H₉NO87.12Sigma-Aldrich≥99%
XPhos Pd G31445085-82-4C₄₅H₆₈NOPPd788.54Sigma-Aldrich-
Sodium tert-butoxide865-48-5C₄H₉NaO96.10Sigma-Aldrich≥98%
Toluene, anhydrous108-88-3C₇H₈92.14Sigma-Aldrich99.8%
Ethyl acetate141-78-6C₄H₈O₂88.11Fisher ScientificACS Grade
Hexanes110-54-3--Fisher ScientificACS Grade
Deionized Water7732-18-5H₂O18.02--
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Fisher ScientificACS Grade
Silica Gel7631-86-9SiO₂60.08Sorbent Technologies60 Å, 230-400 mesh

Safety Precautions

It is imperative to conduct this experiment in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentHazard Summary
4-Bromo-2-methylbenzaldehyde Causes skin and serious eye irritation. May cause respiratory irritation.
Morpholine Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.
XPhos Pd G3 Consult the Safety Data Sheet (SDS) from the supplier. Palladium compounds can be toxic.
Sodium tert-butoxide Self-heating; may catch fire. Reacts violently with water. Causes severe skin burns and eye damage.
Toluene Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
Ethyl acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Application Note: Optimized Synthesis of 2-Methyl-4-morpholin-4-yl-benzaldehyde via Regioselective SNAr

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated guide for the synthesis of 2-Methyl-4-morpholin-4-yl-benzaldehyde via Nucleophilic Aromatic Substitution (SNAr). It is designed for medicinal chemists and process engineers requiring high-purity building blocks for drug discovery.[1]

Executive Summary

The synthesis of This compound is a critical transformation in the generation of pharmacophores requiring solubilizing morpholine tails.[1] While metal-catalyzed cross-couplings (Buchwald-Hartwig) are possible, the Nucleophilic Aromatic Substitution (SNAr) pathway offers a superior cost-benefit profile, avoiding expensive Pd/Cu catalysts and heavy metal scavenging.[1]

This protocol details the optimal conditions for displacing a 4-halo substituent with morpholine.[1] The reaction relies on the strong electron-withdrawing nature of the para-formyl group to activate the aromatic ring, overcoming the weak deactivation provided by the meta-methyl group.

Key Advantages of this Protocol:

  • Metal-Free: Eliminates trace metal impurities in the final API.[1]

  • Scalable: Uses inexpensive inorganic bases and polar aprotic solvents.

  • High Yield: Optimized to suppress side reactions like Cannizzaro disproportionation.

Mechanistic Insight & Reaction Design[1]

The Chemical Challenge

The substrate, 4-Fluoro-2-methylbenzaldehyde , presents a unique electronic environment.[1]

  • Activation: The aldehyde (-CHO) at C1 is a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy at the para position (C4), making it susceptible to nucleophilic attack.

  • Deactivation: The methyl group (-CH3) at C2 exerts a weak inductive donating effect (+I), which slightly destabilizes the anionic Meisenheimer intermediate compared to the non-methylated analog.

  • Leaving Group Selection: Fluorine is the preferred leaving group over chlorine or bromine for SNAr.[2] Its high electronegativity inductively stabilizes the transition state (Meisenheimer complex), often accelerating the rate-determining addition step by orders of magnitude [1].

Reaction Pathway Visualization

The following diagram illustrates the addition-elimination mechanism and the critical transition states.

SNAr_Mechanism cluster_activation Activation Logic Start Precursor (4-Fluoro-2-methylbenzaldehyde) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Morpholine Nu Nucleophile (Morpholine) Nu->TS1 Inter Meisenheimer Complex (Resonance Stabilized Anion) TS1->Inter Rate Determining Step Prod Product (this compound) Inter->Prod Fast Elimination Byprod Byproduct (HF / Salt) Inter->Byprod

Figure 1: Mechanistic pathway for the SNAr synthesis. The stability of the Meisenheimer complex is key to reaction success.

Critical Reaction Parameters

Success depends on balancing temperature, solvent polarity, and base strength.

ParameterRecommended ChoiceRationale
Leaving Group Fluorine (4-Fluoro-2-methylbenzaldehyde)Highest reactivity for SNAr due to stabilization of the intermediate.[1] Chlorine requires higher temps (120°C+).[1]
Solvent DMSO or DMF High dielectric constant stabilizes the polar transition state. DMSO is generally faster but harder to remove than DMF.
Base K2CO3 (Anhydrous)Sufficient basicity to neutralize HF/HCl without triggering aldehyde enolization or Cannizzaro reactions.
Stoichiometry 1.2 - 1.5 eq. MorpholineSlight excess drives kinetics.[1] Large excess acts as a co-solvent but complicates workup.
Temperature 90°C - 100°C Optimal window. <80°C is too slow; >120°C risks aldehyde degradation.[1]

Experimental Protocol

Method A: Standard High-Throughput Synthesis (Recommended)

Best for gram-scale synthesis where purity is paramount.[1]

Materials:

  • 4-Fluoro-2-methylbenzaldehyde (1.0 eq)[1]

  • Morpholine (1.5 eq)[1]

  • Potassium Carbonate (K2CO3), anhydrous, granular (2.0 eq)

  • Dimethylformamide (DMF), anhydrous (5 mL per gram of substrate)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[1]

  • Charging: Add 4-Fluoro-2-methylbenzaldehyde (e.g., 10 mmol, 1.38 g) and anhydrous DMF (15 mL). Stir until dissolved.

  • Base Addition: Add K2CO3 (20 mmol, 2.76 g) in a single portion.

  • Nucleophile Addition: Add Morpholine (15 mmol, 1.30 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 4–6 hours .

    • Checkpoint: Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.[1] The starting material (Rt ~ 1.5 min) should disappear, replaced by the product (Rt ~ 1.2 min, more polar).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water (3x), and dry under vacuum.

    • If oil forms:[1] Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with Brine (2x) and Water (1x) to remove DMF.[1] Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient: 0-40% EtOAc/Hexanes).[1]

Expected Yield: 85% - 92% Appearance: Pale yellow solid or crystalline powder.

Method B: Green Chemistry Variation (Water/Surfactant)

Best for sustainability-focused workflows.[1]

Modifications:

  • Solvent: Water.[3]

  • Additive: 10 mol% TPGS-750M or Aliquat 336 (Phase Transfer Catalyst).[1]

  • Conditions: Heat to 100°C. Reaction time may extend to 12-16 hours.

  • Benefit: Eliminates DMF waste; product precipitates cleanly from water upon cooling.

Decision Tree for Optimization

Use this workflow to troubleshoot or adapt the reaction based on available starting materials.

Optimization_Workflow cluster_result Outcome Start Select Precursor Check_LG Leaving Group? Start->Check_LG Route_F 4-Fluoro-2-methyl... Check_LG->Route_F Fluorine Route_Cl 4-Chloro-2-methyl... Check_LG->Route_Cl Chlorine Route_Br 4-Bromo-2-methyl... Check_LG->Route_Br Bromine Cond_F Standard SNAr K2CO3 / DMF / 100°C Route_F->Cond_F Cond_Cl Forced SNAr Cs2CO3 / DMSO / 130°C Route_Cl->Cond_Cl Cond_Br Metal Catalysis Required Pd(OAc)2 / BINAP or CuI Route_Br->Cond_Br Result Target: this compound Cond_F->Result Cond_Cl->Result Cond_Br->Result

Figure 2: Optimization decision tree based on starting material availability. Fluorine is the preferred route for metal-free synthesis.[1]

Analytical Validation

Ensure the identity of your product using these characteristic signals:

  • 1H NMR (400 MHz, DMSO-d6):

    • Aldehyde (-CHO): Singlet at ~10.0 ppm.[1]

    • Aromatic Protons:

      • Doublet (d) at ~7.6 ppm (H6, ortho to CHO).

      • Multiplets at ~6.8-7.0 ppm (H3, H5).[1]

    • Morpholine:

      • Triplet at ~3.7 ppm (4H, -O-CH2-).

      • Triplet at ~3.3 ppm (4H, -N-CH2-).[1]

    • Methyl: Singlet at ~2.6 ppm (3H, Ar-CH3).[1]

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 206.11

    • Found [M+H]+: 206.1[1]

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link[1]

  • General Procedure for Morpholino-benzaldehydes: ChemicalBook. (n.d.). Synthesis of 4-Morpholinobenzaldehyde. Retrieved from ChemicalBook Protocols. Link

  • Regioselectivity in SNAr: WuXi Biology. (n.d.). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. QM Magic Class, Chapter 35. Link

  • Green Chemistry Approaches: K. Mjos. (1978).[1][4] Cyclic amines. Kirk-Othmer Encyclopedia of Chemical Technology. Link[1]

  • Compound Data: PubChem. (2023). 4-Morpholin-4-yl-benzaldehyde (Analogous Structure Data). National Library of Medicine. Link

Sources

Application Note: 1H and 13C NMR Characterization of 2-Methyl-4-morpholin-4-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Methyl-4-morpholin-4-yl-benzaldehyde is a substituted aromatic aldehyde with potential applications as a synthetic intermediate in the creation of more complex molecules. Its structure combines a benzaldehyde core, a methyl substituent, and a morpholino group, each imparting distinct electronic and structural features. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution.[1][2][3] This application note provides a comprehensive guide to the characterization of this compound using 1H and 13C NMR spectroscopy, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols for data acquisition, and present a systematic approach to spectral interpretation.

Molecular Structure and Predicted NMR Spectral Features

The structure of this compound dictates a unique set of NMR signals. The substituents on the benzene ring—an aldehyde group (-CHO), a methyl group (-CH₃), and a morpholino group—create a distinct electronic environment for each proton and carbon atom.

Predicted 1H NMR Spectrum

The 1H NMR spectrum is anticipated to show signals corresponding to the aldehyde proton, the aromatic protons, the morpholine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents.

  • Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic downfield chemical shift, typically in the range of δ 9.5-10.5 ppm.[4] It is expected to appear as a singlet as there are no adjacent protons.

  • Aromatic Protons (Ar-H): The benzene ring has three protons. Their chemical shifts are influenced by the interplay of the electron-withdrawing aldehyde group and the electron-donating methyl and morpholino groups. The morpholino group, in particular, is a strong electron-donating group, which will shield the ortho and para protons.

  • Morpholine Protons: The morpholine ring contains eight protons on four methylene (-CH₂-) groups. Due to the chair conformation of the morpholine ring, these protons are diastereotopic.[5] The four protons on the carbons adjacent to the oxygen atom will be deshielded and are expected to resonate at a different chemical shift than the four protons on the carbons adjacent to the nitrogen atom. Typically, the protons closer to the oxygen appear at a lower field.[5]

  • Methyl Protons (-CH₃): The three protons of the methyl group will appear as a singlet in the upfield region of the spectrum, typically around δ 2.2-2.6 ppm.

Predicted 13C NMR Spectrum

The 13C NMR spectrum will provide information on each unique carbon environment within the molecule.

  • Carbonyl Carbon (-CHO): Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and will appear at a characteristic downfield chemical shift, generally in the range of δ 190-200 ppm.[6]

  • Aromatic Carbons (Ar-C): The six carbons of the benzene ring will exhibit distinct chemical shifts based on their substitution pattern. The carbon attached to the aldehyde group will be downfield, while the carbons attached to the methyl and morpholino groups will be influenced by their respective electronic effects. The remaining aromatic carbons will also have unique chemical shifts.

  • Morpholine Carbons: The four carbons of the morpholine ring will give rise to two distinct signals. The two carbons adjacent to the oxygen atom will be deshielded compared to the two carbons adjacent to the nitrogen atom.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region of the spectrum, typically between δ 15-25 ppm.

Experimental Protocols

This section outlines the step-by-step methodologies for sample preparation and NMR data acquisition.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both 1H and 13C NMR spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

Diagram of the Sample Preparation Workflow:

Sample_Preparation cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms filter Filter into NMR Tube add_tms->filter cap Cap NMR Tube filter->cap

Caption: Workflow for preparing a sample for NMR analysis.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard single-pulse (zg30)A standard experiment for routine 1H NMR.
Number of Scans (ns)8-16Sufficient for good signal-to-noise with an adequate sample amount.
Spectral Width (sw)16 ppmCovers the typical chemical shift range for organic molecules.
Acquisition Time (aq)2-4 sProvides good resolution.
Relaxation Delay (d1)1-2 sAllows for sufficient relaxation of the protons between scans.

13C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled (zgpg30)Decoupling from protons simplifies the spectrum to singlets for each carbon.
Number of Scans (ns)1024 or moreA higher number of scans is needed due to the low natural abundance of 13C.
Spectral Width (sw)240 ppmEncompasses the full range of carbon chemical shifts.
Acquisition Time (aq)1-2 sBalances resolution and experiment time.
Relaxation Delay (d1)2 sEnsures quantitative results are not compromised by incomplete relaxation.

Diagram of the NMR Data Acquisition and Processing Workflow:

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing load_sample Load Sample into Spectrometer setup_1h Set 1H NMR Parameters load_sample->setup_1h setup_13c Set 13C NMR Parameters load_sample->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate 1H only peak_pick Peak Picking baseline->peak_pick

Sources

application of 2-Methyl-4-morpholin-4-yl-benzaldehyde in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Design Logic

2-Methyl-4-morpholin-4-yl-benzaldehyde is a specialized building block used in the synthesis of "Push-Pull" (Donor-


-Acceptor) fluorescent dyes. Unlike its non-methylated counterpart (4-morpholinobenzaldehyde), the inclusion of the 2-methyl group  introduces critical steric hindrance ortho to the aldehyde functionality.

In the context of fluorescent probe design, this molecule serves two primary functions:

  • Electron Donor (D): The morpholine moiety is a moderate electron donor with high lysosomal targeting specificity (

    
    ).
    
  • Steric Modulator: The 2-methyl group forces the molecule into a pre-twisted conformation. This structural feature is vital for designing Molecular Rotors —probes that sense micro-viscosity via the Twisted Intramolecular Charge Transfer (TICT) mechanism.

Target Applications:

  • Intracellular Viscosity Imaging (Lysosomes/Mitochondria).

  • Ratiometric pH Sensing.[1]

  • Polarity-sensitive environmental mapping.

Part 2: Chemical Profile & Mechanism

PropertySpecification
Compound Name This compound
CAS Number 139121-62-1
Molecular Weight 205.25 g/mol
Functional Role Electron Donor / Steric Hindrance Module
Reactivity Aldehyde allows Knoevenagel Condensation with active methylene compounds (Indolium, Pyridinium, Barbituric acid).
The "Steric-Twist" Advantage

In standard planar dyes, excitation leads to strong fluorescence. However, in "Molecular Rotors," rotation around the single bonds (facilitated by the D-


-A bridge) allows the excited state to relax non-radiatively (TICT state), quenching fluorescence.
  • Low Viscosity: Free rotation

    
     Non-radiative decay 
    
    
    
    Fluorescence OFF .
  • High Viscosity: Rotation restricted

    
     Radiative decay 
    
    
    
    Fluorescence ON .

The 2-methyl group in this precursor creates a steric barrier that tunes this rotation sensitivity, often shifting the dynamic range of the probe to biologically relevant viscosity levels (10–500 cP).

Part 3: Experimental Protocol

Workflow: Synthesis of a Hemicyanine Viscosity Probe (Probe M-Vis-1)

This protocol details the condensation of this compound with an indolium acceptor to create a cationic, mitochondria/lysosome-targetable viscosity sensor.

Reagents:

  • Precursor A: this compound (1.0 eq)

  • Precursor B: 1,2,3,3-Tetramethyl-3H-indolium iodide (1.0 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Precursor B (301 mg, 1.0 mmol) in 15 mL of anhydrous Ethanol.

    • Add Precursor A (205 mg, 1.0 mmol) to the solution.

    • Add Piperidine (10

      
      L) as a base catalyst.
      
  • Reflux:

    • Attach a reflux condenser and heat the mixture to 80°C (Reflux) under an inert atmosphere (

      
       or Ar) for 6–8 hours .
      
    • Monitoring: Monitor reaction progress via TLC (Silica gel, DCM/MeOH 10:1). The spot for the aldehyde should disappear, and a new, highly colored (red/purple) spot should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (Rotary Evaporator).

    • Precipitate the crude product by adding cold Diethyl Ether (30 mL). Filter the solid.

  • Purification:

    • Purify via column chromatography (Silica Gel).

    • Eluent: Gradient of Dichloromethane (DCM) to DCM/Methanol (20:1).

    • Collect the main colored fraction.

  • Validation (Expected Data):

    • Appearance: Dark red/purple solid.

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of vinyl protons (doublets, J

      
       16 Hz, indicating trans geometry) in the 7.0–8.5 ppm region. The morpholine protons will appear as multiplets around 3.3–3.8 ppm.
      

Part 4: Visualization of Signaling Pathways

Figure 1: Synthesis & Sensing Mechanism

This diagram illustrates the chemical synthesis and the viscosity-dependent fluorescence mechanism (TICT).

G Precursor 2-Methyl-4-morpholino- benzaldehyde (Donor + Steric) Reaction Knoevenagel Condensation (EtOH, Reflux, Piperidine) Precursor->Reaction Acceptor Indolium Salt (Acceptor) Acceptor->Reaction Probe Probe M-Vis-1 (Hemicyanine Dye) Reaction->Probe Yield ~70% LowVis Low Viscosity (Free Rotation) Probe->LowVis HighVis High Viscosity (Restricted Rotation) Probe->HighVis TICT TICT State (Non-Radiative Decay) LowVis->TICT Twist Enabled Fluorescence Strong Fluorescence (Radiative Decay) HighVis->Fluorescence Twist Inhibited

Caption: Synthesis pathway of the hemicyanine probe and its dual-state response to environmental viscosity via the TICT mechanism.

Part 5: Application Protocol (Viscosity Imaging)

Objective: Measure intracellular viscosity changes in live HeLa cells.

  • Stock Solution Preparation:

    • Dissolve 1 mg of Probe M-Vis-1 in DMSO to create a 10 mM Stock Solution .

    • Store at -20°C in the dark.

  • Cell Staining:

    • Culture HeLa cells in DMEM medium on glass-bottom dishes.

    • Dilute Stock Solution to 5

      
      M  in PBS or serum-free medium.
      
    • Incubate cells with the probe for 30 minutes at 37°C.

    • Wash cells

      
       with PBS to remove excess dye.
      
  • Viscosity Stimulation (Self-Validation Step):

    • Control Group: Image in standard PBS.

    • Experimental Group: Treat cells with Nystatin (10

      
      M) or Monensin  to induce lysosomal swelling/viscosity changes, or add Glycerol  to the medium to calibrate.
      
  • Imaging Parameters:

    • Excitation: 530–550 nm (Green laser).

    • Emission: 600–700 nm (Red channel).

    • Analysis: Quantify fluorescence intensity. Higher intensity correlates with higher micro-viscosity.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation due to steric hindrance of the 2-methyl group.Increase reflux time to 12h or use a stronger base catalyst (e.g., NaOAc in Acetic Anhydride).
No Fluorescence in Solution Probe is working correctly (TICT active).Test fluorescence in Glycerol or PEG-400 . If it lights up, the probe is functional.
Poor Solubility Indolium salt counter-ion (Iodide) is too polar.Perform ion exchange to replace

with

or

to improve solubility in organic solvents.

Part 7: References

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry.

  • Peng, X., et al. (2011). Fluorescence Ratiometric Imaging of Lysosomal pH in Living Cells. Journal of the American Chemical Society. (Provides context on morpholine targeting).

  • Yang, Z., et al. (2013). Rational Design of a Fluorescent Viscosity Sensor. Chemical Communications.[1] (Describes the TICT mechanism in hemicyanine dyes).

  • Sasaki, S., et al. (2016). Synthesis of Near-Infrared Fluorescent Probes with a Morpholine Moiety. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Microwave-Assisted Synthesis of 2-Methyl-4-morpholin-4-yl-benzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of 2-Methyl-4-morpholin-4-yl-benzaldehyde represents a critical entry point into the creation of morpholine-bearing pharmacophores. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve aqueous solubility and metabolic stability in drug candidates. Traditional thermal synthesis of this scaffold via Nucleophilic Aromatic Substitution (


) often requires prolonged heating (12–24 hours) and high-boiling polar aprotic solvents (DMF, DMSO), which pose workup challenges.

This Application Note details a high-efficiency, microwave-assisted protocol that reduces reaction time to under 20 minutes while significantly improving yield. Furthermore, we explore the subsequent derivatization of this aldehyde core via Knoevenagel condensation, demonstrating its utility as a versatile building block.

Key Benefits of this Protocol[1]
  • Speed: Reaction times reduced from hours to minutes.

  • Green Chemistry: Compatible with aqueous/ethanolic solvent systems, reducing reliance on toxic dipolar aprotic solvents.

  • Purity: Cleaner reaction profiles with fewer side products compared to thermal heating.

Mechanistic Insight: Why Microwave?

The synthesis relies on the


 reaction between 4-fluoro-2-methylbenzaldehyde and morpholine.
The Chemical Pathway

The aldehyde group (-CHO) at the C1 position is strongly electron-withdrawing, activating the para-position (C4) for nucleophilic attack. The methyl group at C2 provides minor steric influence but does not deactivate the ring.

  • Nucleophilic Attack: The lone pair of the morpholine nitrogen attacks the C4 carbon.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The high electronegativity of the fluorine atom stabilizes this intermediate (inductive effect), making 4-fluoro analogs superior to 4-chloro analogs for this specific transformation.

  • Aromatization: The leaving group (Fluoride) is expelled, restoring aromaticity.

The Microwave Effect

Microwave irradiation (2.45 GHz) couples directly with the polar reaction components.

  • Dipolar Polarization: The polar solvent (DMSO or Water) and the reagents align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: The dissolved base (

    
    ) increases the ionic strength, further enhancing heating efficiency through ionic conduction. This results in "superheating" at the molecular level, overcoming the activation energy barrier for 
    
    
    
    more effectively than convective heating.

Visual Workflows

Figure 1: Reaction Workflow & Mechanism

ReactionWorkflow start Precursors: 4-Fluoro-2-methylbenzaldehyde + Morpholine mix Mixing: Add K2CO3 Base Solvent: Water/EtOH or DMSO start->mix mw Microwave Irradiation: 140°C, 15 min Dynamic Power Mode mix->mw inter Intermediate: Meisenheimer Complex mw->inter Activation workup Workup: Cool to RT Pour into Ice Water inter->workup - F ion product Final Product: This compound (Solid Precipitate) workup->product Filtration

Caption: Step-by-step workflow from precursor mixing to product isolation via microwave irradiation.

Experimental Protocols

Protocol A: Core Scaffold Synthesis ( )

Objective: Synthesis of this compound.

Materials:

  • 4-Fluoro-2-methylbenzaldehyde (1.0 equiv, 5 mmol)

  • Morpholine (1.2 equiv, 6 mmol)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Water (Green method) or DMSO (High solubility method) - 5 mL

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Procedure:

  • Preparation: In a 10 mL microwave-compatible vial equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylbenzaldehyde (690 mg) in 5 mL of solvent.

  • Addition: Add morpholine (522 mg/0.52 mL) followed by

    
     (1.38 g). Cap the vial securely with a PTFE-lined septum.
    
  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150W)

    • Note: Pre-stirring for 30 seconds is recommended.

  • Workup:

    • Allow the reaction vessel to cool to 50°C (assisted air cooling).

    • Pour the reaction mixture into 50 mL of crushed ice/water.

    • Stir vigorously for 10 minutes. The product should precipitate as a pale yellow solid.

  • Isolation: Filter the solid via vacuum filtration. Wash with cold water (2 x 10 mL) to remove excess base and morpholine.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 85–92% Characterization:

  • Appearance: Pale yellow solid.

  • 1H NMR (CDCl3): Distinct aldehyde singlet at ~9.9 ppm; Morpholine peaks at ~3.8 ppm (O-CH2) and ~3.3 ppm (N-CH2).

Protocol B: Derivatization (Knoevenagel Condensation)

Objective: Synthesis of 2-((2-methyl-4-morpholinophenyl)methylene)malononitrile (Example Derivative).

Context: This protocol demonstrates the reactivity of the aldehyde core synthesized in Protocol A.

Procedure:

  • Mixing: In a microwave vial, combine the synthesized this compound (1 mmol) and Malononitrile (1.1 mmol).

  • Catalysis: Add 2 drops of Piperidine (catalyst) and 2 mL of Ethanol.

  • Irradiation:

    • Temperature: 80°C

    • Time: 5 minutes

  • Isolation: Cool to room temperature. The condensation product typically precipitates immediately. Filter and wash with cold ethanol.

Data Analysis & Troubleshooting

Comparative Efficiency: Thermal vs. Microwave
ParameterThermal Reflux (Oil Bath)Microwave Assisted (Protocol A)
Temperature 140°C140°C
Time 12 Hours15 Minutes
Solvent DMSOWater (or DMSO)
Yield 65-70%85-92%
Purity (LCMS) 88% (requires column)>95% (precipitation sufficient)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease hold time by 5 min or increase Temp to 150°C. Ensure F-aldehyde is used (Cl-aldehyde is slower).
High Pressure Trip Solvent vapor pressureIf using water/EtOH, reduce fill volume or lower temp to 120°C (extend time).
Oily Product Impurities/SolventThe product may oil out if DMSO remains. Wash thoroughly with water. Recrystallize from EtOH.
Dark Coloration DecompositionTemperature too high (>160°C). Reduce power/temp.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles.

    
     reactions.
    URL:[Link]
    
  • Green Synthesis of Morpholines via Selective Alkylation. Source: ChemRxiv. Context: Background on morpholine chemistry and green synthesis methodologies relevant to the precursor steps. URL:[Link][1]

  • Microwave-Assisted Synthesis of Benzaldehyde Derivatives. Source: ResearchGate.[2][3] Context: Specific protocols regarding the derivatization of benzaldehydes using microwave irradiation. URL:[Link]

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) Mechanism Studies. 
    Source: ResearchGate.[2]
    Context: Mechanistic insights into the reactivity of fluoro-benzaldehydes in 
    
    
    
    reactions. URL:[Link]

Sources

Application Note: Derivatization of 2-Methyl-4-morpholin-4-yl-benzaldehyde for Biological Screening

[1]

Executive Summary

This application note details the strategic derivatization of 2-Methyl-4-morpholin-4-yl-benzaldehyde (CAS: 55276-84-1 / 1204-86-0 analog), a versatile intermediate in medicinal chemistry.[1] The morpholine moiety acts as a "privileged pharmacophore," enhancing aqueous solubility and metabolic stability, while the aldehyde functionality serves as a reactive "warhead" for library generation.

This guide provides three validated protocols for diversifying this scaffold into libraries suitable for High-Throughput Screening (HTS):

  • Reductive Amination: Generating secondary/tertiary amine libraries.[1]

  • Knoevenagel Condensation: Synthesizing acrylonitrile-based kinase inhibitors.[1]

  • Hydrazone Formation: Creating Schiff base ligands for antimicrobial screening.[1]

Chemical Profile & Pharmacophore Logic[2][3]

The starting material features a push-pull electronic system.[1] The morpholine ring is a strong electron-donating group (EDG), pushing electron density into the benzene ring. This increases the basicity of the system but slightly deactivates the aldehyde carbon toward nucleophilic attack compared to electron-deficient benzaldehydes.

  • Steric Consideration: The 2-methyl group introduces steric hindrance near the aldehyde. Standard protocols must be modified with extended reaction times or acid catalysis to ensure complete conversion.[1]

  • Solubility: The morpholine nitrogen (pKa ~8.3) allows for protonation, significantly aiding solubility in aqueous assay buffers compared to phenyl-only analogs.[1]

Workflow Visualization

The following diagram outlines the strategic diversification pathways.

DerivatizationWorkflowStart2-Methyl-4-morpholin-4-yl-benzaldehydePath1Pathway A:Reductive AminationStart->Path1+ Amines(NaBH(OAc)3)Path2Pathway B:Knoevenagel CondensationStart->Path2+ Malononitrile(Piperidine)Path3Pathway C:Hydrazone FormationStart->Path3+ Hydrazides(EtOH/Reflux)Prod1Amine Library(GPCR/Ion Channel)Path1->Prod1Prod2Acrylonitriles(Kinase Inhibitors)Path2->Prod2Prod3Hydrazones(Antimicrobial)Path3->Prod3ScreenBiological Screening(DMSO Stock)Prod1->ScreenProd2->ScreenProd3->Screen

Figure 1: Strategic diversification workflows for this compound.

Protocol A: Reductive Amination (Amine Library)[1]

Objective: Synthesis of secondary amines using Sodium Triacetoxyborohydride (STAB). Rationale: STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity.[1] It reduces the intermediate imine but not the aldehyde, preventing side reactions.

Reagents & Stoichiometry
ComponentEquivalentsRole
Aldehyde 1.0 eqStarting Material
Amine (R-NH₂) 1.1 - 1.2 eqNucleophile
NaBH(OAc)₃ 1.4 - 1.5 eqReducing Agent (STAB)
Acetic Acid (AcOH) 1.0 - 2.0 eqCatalyst (Critical for activation)
DCE or THF Solvent0.1 M - 0.2 M Concentration
Step-by-Step Methodology
  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE).

    • Note: If the amine is a hydrochloride salt, add 1.1 eq of Triethylamine (TEA) to liberate the free base.

  • Activation: Add Glacial Acetic Acid (1.0 eq).

    • Mechanism:[2][3][4] The acid protonates the carbonyl oxygen, counteracting the electron-donating effect of the morpholine ring and facilitating nucleophilic attack.

  • Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) in one portion.

  • Incubation: Stir at room temperature for 4–16 hours.

    • QC Check: Monitor by LCMS.[1] The 2-methyl group may slow kinetics; if conversion is <50% after 4 hours, heat to 40°C.[1]

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Most libraries can be used crude if purity >90%.[1] Otherwise, purify via SCX-2 solid-phase extraction cartridges (catch-and-release).[1]

Protocol B: Knoevenagel Condensation (Kinase Scaffolds)[1]

Objective: Synthesis of benzylidenemalononitriles (Tyrphostin-like analogs). Relevance: The acrylonitrile motif is a Michael acceptor often found in covalent kinase inhibitors.

Step-by-Step Methodology
  • Setup: Dissolve this compound (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (0.1 mmol, ~2 drops).

    • Alternative: For a greener approach, use Ammonium Acetate (10 mol%) in water/ethanol mixtures under sonication.

  • Reaction: Reflux for 2–4 hours. The electron-rich nature of the aldehyde requires thermal energy to drive the dehydration step.

  • Isolation: Cool to room temperature. The product often precipitates as a solid.[5]

    • If Solid: Filter and wash with cold ethanol.[1][5]

    • If Oil: Evaporate solvent and recrystallize from EtOH/Hexane.[1]

Protocol C: Biological Screening Preparation

Once derivatives are synthesized, proper handling is required to prevent precipitation during biological assays.

Stock Solution Preparation[5][8][9][10][11]
  • Solvent: Dissolve compounds in 100% DMSO to a concentration of 10 mM .

    • Solubility Check: If the solution is cloudy, sonicate at 37°C for 10 minutes. The morpholine ring aids solubility, but the 2-methyl-benzaldehyde core is lipophilic.[1]

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Assay Dilution (The "0.5% Rule")

Most cell-based assays cannot tolerate >0.5% DMSO.[1][3]

StepSolventConcentrationDilution Factor
Stock 100% DMSO10 mM-
Intermediate Culture Media100 µM1:100
Final Assay Media + Cells1 µM1:100

Result: The final DMSO concentration is 0.01%, well below the toxicity threshold.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Reductive Amination) Steric hindrance of 2-Methyl groupIncrease reaction time to 24h; use AcOH (2 eq) to activate.
No Reaction (Knoevenagel) Electron-rich deactivationSwitch solvent to Toluene/Piperidine and use Dean-Stark trap to remove water.[1]
Precipitation in Assay LipophilicityPre-dilute in DMSO before adding to aqueous buffer.[1][3] Use 0.05% Tween-80 in assay buffer.[1]
Mechanistic Insight: Reductive Amination

The following diagram illustrates the specific challenge and solution for this substrate.

MechanismStep1Substrate:Electron-Rich Aldehyde(Less Electrophilic)Step2Action:Add Acetic Acid CatalystStep1->Step2Step3Intermediate:Protonated Iminium Ion(Highly Electrophilic)Step2->Step3  Imine Formation  Step4Reduction:Hydride Transfer from STABStep3->Step4

Figure 2: Activation strategy for electron-rich morpholine-benzaldehydes.

References

  • Morpholine Pharmacophore: Gupta, L. et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)."[1] European Journal of Medicinal Chemistry.

  • Reductive Amination Protocol: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][6][7] Journal of Organic Chemistry.

  • Knoevenagel Condensation: "Knoevenagel Condensation: Doebner Modification." Organic Chemistry Portal.

  • DMSO Screening Protocols: "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem Application Notes.

  • Compound Data: "4-(4-Morpholinyl)benzaldehyde Properties." PubChem.

Troubleshooting & Optimization

common side reactions in the synthesis of 2-Methyl-4-morpholin-4-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-4-morpholin-4-yl-benzaldehyde

Executive Summary & Molecule Profile

  • Target Molecule: this compound[1][2]

  • CAS Registry Number: 1196155-30-2 (or derivatives like 1204-86-0 for the non-methylated analog)[1]

  • Primary Application: Key intermediate for PI3K/mTOR kinase inhibitors and other heterocyclic APIs.

  • Chemical Behavior: The molecule features an electron-rich morpholine ring para to an electron-withdrawing aldehyde.[1] This "push-pull" electronic system stabilizes the molecule but introduces specific reactivity challenges, particularly regarding the aldehyde's susceptibility to nucleophilic attack and oxidation.

Primary Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)[1][3]

The industry-standard route involves the displacement of a halide (fluorine or chlorine) on 4-halo-2-methylbenzaldehyde by morpholine.[1] While conceptually simple, the presence of the reactive aldehyde group necessitates strict control over conditions to prevent side reactions.

Standard Protocol
  • Substrates: 4-Fluoro-2-methylbenzaldehyde (1.0 equiv), Morpholine (1.5 equiv).[1]

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous).

  • Solvent: DMF or DMSO (Polar Aprotic is essential).

  • Conditions: 90°C – 100°C for 12–24 hours.[1]

Mechanism & Impurity Pathways (Visualized)

SNAr_Pathways SM Starting Material (4-Fluoro-2-methylbenzaldehyde) Product TARGET PRODUCT (2-Methyl-4-morpholino...) SM->Product S_NAr (Main Path) K2CO3, 100°C Imp_Phenol Impurity B: Phenol (Hydrolysis Product) SM->Imp_Phenol Trace H2O Competition Morpholine Morpholine Imp_Aminal Impurity A: Aminal/Hemiaminal (Reversible Adduct) Product->Imp_Aminal Excess Morpholine (Reversible) Imp_Acid Impurity C: Benzoic Acid (Oxidation Product) Product->Imp_Acid Air Oxidation Imp_Cannizzaro Impurity D: Alcohol/Acid Mix (Cannizzaro Reaction) Product->Imp_Cannizzaro Strong Base (OH-) Disproportionation

Figure 1: Reaction network showing the primary SNAr pathway and competing side reactions.

Troubleshooting Guide: Common Side Reactions

Issue 1: Formation of Aminal/Hemiaminal Adducts

Symptom: NMR shows a complex mixture or "missing" aldehyde proton signals (typically ~10 ppm). Mass spec shows M+87 peaks (addition of a second morpholine).

  • The Science: Morpholine is a secondary amine.[3] While it acts as the nucleophile for the SNAr reaction, it can also attack the aldehyde carbonyl to form a hemiaminal or aminal. This is an equilibrium process.

  • Corrective Action:

    • Workup: Do not skip the aqueous acidic wash. The aminal is unstable in water/acid. Quenching the reaction into ice water followed by acidification (pH ~4-5) and then neutralization hydrolyzes the aminal back to the desired aldehyde.

    • Stoichiometry: Avoid massive excesses of morpholine (>3 equiv) if you are not performing a rigorous aqueous workup.

Issue 2: Hydrolysis to Phenol (4-Hydroxy-2-methylbenzaldehyde)

Symptom: Appearance of a broad OH peak in IR/NMR; reduced yield; product is difficult to crystallize.

  • The Science: Fluoride is a good leaving group, but at high temperatures (100°C), hydroxide ions (from wet solvent or wet base) can compete with morpholine.

  • Corrective Action:

    • Dry Solvents: Use anhydrous DMF/DMSO.[1] These solvents are hygroscopic; fresh bottles or molecular sieves are mandatory.[1]

    • Base Quality: Ensure K₂CO₃ is anhydrous. Grind it before use to increase surface area, but ensure it hasn't absorbed moisture from the air.

Issue 3: Cannizzaro Disproportionation

Symptom: Presence of both the benzyl alcohol (reduced) and benzoic acid (oxidized) derivatives.

  • The Science: Benzaldehydes lacking alpha-protons (non-enolizable) undergo disproportionation in the presence of strong bases (like NaOH or KOH).

  • Corrective Action:

    • Base Selection: Stick to Carbonates (K₂CO₃, Cs₂CO₃). Avoid Hydroxides (NaOH, KOH) or Alkoxides (NaOtBu) unless strictly necessary, as they trigger Cannizzaro redistribution rapidly at high temperatures.

Detailed Experimental Protocols

Protocol A: Standard SNAr Synthesis (Recommended)
  • Setup: Charge a dry 3-neck flask with 4-fluoro-2-methylbenzaldehyde (10.0 g, 72.4 mmol) and anhydrous DMF (100 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (20.0 g, 144.8 mmol). Stir to create a suspension.

  • Nucleophile: Add Morpholine (9.5 mL, 108.6 mmol) dropwise.

  • Reaction: Heat to 100°C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

    • Checkpoint: Reaction is typically complete in 12–16 hours.

  • Workup (Critical for Purity):

    • Cool mixture to room temperature.

    • Pour slowly into 500 mL of crushed ice/water . Stir vigorously for 30 minutes.

    • Observation: The product should precipitate as a yellow/off-white solid.[1]

    • Aminal Hydrolysis Step: If oil forms instead of solid, adjust pH to ~5 with dilute HCl, stir for 10 mins, then neutralize with NaHCO₃. This ensures any aminal reverts to aldehyde.

  • Purification: Filter the solid. Wash with water (3 x 50 mL) to remove DMF and inorganic salts. Recrystallize from Ethanol or Methanol if necessary.[1]

Protocol B: Buchwald-Hartwig Amination (Alternative)

Use this if the starting material is the Bromide (4-bromo-2-methylbenzaldehyde) rather than the Fluoride.[1]

  • Catalyst System: Pd(OAc)₂ (2 mol%) + BINAP (3 mol%).[1]

  • Base: Cs₂CO₃ (1.4 equiv). Avoid NaOtBu to prevent Cannizzaro.

  • Solvent: Toluene or 1,4-Dioxane at 100°C.

  • Note: This route is more expensive and requires oxygen-free techniques (Schlenk line/Glovebox) to prevent catalyst poisoning.[1]

Frequently Asked Questions (FAQs)

Q1: My product turned from yellow to brown after a week. What happened? A: Benzaldehydes are prone to air oxidation, forming the corresponding benzoic acid. The "push-pull" nature of the morpholine-benzaldehyde system makes it electron-rich, which can accelerate oxidative degradation.[1]

  • Fix: Store under Nitrogen/Argon at 4°C. If significant oxidation occurs, wash the solid with saturated NaHCO₃ solution (removes the acid) and recrystallize.

Q2: Can I use 4-Chloro-2-methylbenzaldehyde instead of the Fluoro analog? A: Yes, but the reaction will be significantly slower.[1] The C-F bond is more activated for SNAr due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

  • Adjustment: If using the Chloro-derivative, increase temperature to 120°C–130°C or add a catalyst like KI (Finkelstein condition) or switch to the Buchwald-Hartwig protocol.

Q3: Why do I see a peak at M+16 in my Mass Spec? A: This is likely the N-oxide.[1] Morpholine nitrogen can oxidize if the reaction mixture is exposed to air at high temperatures for prolonged periods. Ensure an inert atmosphere (N₂) is maintained during the heating phase.

References

  • General SNAr Methodology for Morpholinobenzaldehydes

    • Source: ChemicalBook & PubChem Compound Summary.[1]

    • Title: Synthesis of 4-Morpholinobenzaldehyde derivatives via nucleophilic substitution.[1]

  • Mechanistic Insight on Aminal Formation

    • Source: Master Organic Chemistry.[1]

    • Title: Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.[4]

    • URL:[Link]

  • Vilsmeier-Haack Alternative & Side Reactions

    • Source: Wikipedia / Organic Chemistry Portal.[1]

    • Title: Vilsmeier-Haack Reaction: Mechanism and Application.[1]

    • URL:[Link]

  • Safety & Handling of Morpholine Derivatives

    • Source: Santa Cruz Biotechnology.[1]

    • Title: 4-(4-Morpholinyl)benzaldehyde Safety Data Sheet.[1]

Sources

troubleshooting guide for the purification of 2-Methyl-4-morpholin-4-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific purification challenges of 2-Methyl-4-morpholin-4-yl-benzaldehyde (CAS: 736991-00-7).

This compound presents a unique "push-pull" electronic system: an electron-donating morpholine ring conjugated to an electron-withdrawing aldehyde. This creates specific solubility and reactivity profiles that standard purification protocols often fail to address.

Current Status: Operational Scope: Isolation, Chromatography, Crystallization, and Impurity Scavenging Target Compound: this compound (MW: 205.25 g/mol )

Quick Diagnostic: The Purification Decision Matrix

Before proceeding, identify your synthesis route and current physical state to select the correct workflow.

PurificationLogic Start Start: Crude Reaction Mixture Route Synthesis Route? Start->Route Buchwald Pd-Catalyzed Amination (Aryl Halide + Morpholine) Route->Buchwald SnAr Nucleophilic Substitution (Fluoro-benzaldehyde + Morpholine) Route->SnAr Impurity1 Major Impurities: Pd Residues, Ligands, Unreacted Morpholine Buchwald->Impurity1 Impurity2 Major Impurities: Fluoride Salts, Excess Morpholine SnAr->Impurity2 Action1 Step 1: Pd Scavenging (Thiol Silica or Wash) Impurity1->Action1 Action2 Step 1: Aqueous Wash (Remove Salts) Impurity2->Action2 Common Step 2: The 'pKa Switch' Extraction (Separating Product from Morpholine) Action1->Common Action2->Common State Physical State? Common->State Solid Yellow/Orange Solid State->Solid Oil Dark/Viscous Oil State->Oil Recryst Recrystallization (EtOH/H2O or MeOH) Solid->Recryst Column Flash Chromatography (Amine-modified Silica) Oil->Column

Figure 1: Decision matrix for selecting the appropriate purification workflow based on synthesis origin and physical state.

Critical Troubleshooting: The "pKa Switch" Protocol

Issue: "I cannot remove excess morpholine from my product." Context: Morpholine is often used in excess (1.2–1.5 eq). Co-elution on silica is common because both the impurity and product are amines.

The Solution: You must exploit the massive


 difference.
  • Morpholine (Impurity):

    
     (Aliphatic amine, moderately basic).
    
  • Product (Target):

    
     (Calculated). The nitrogen lone pair is delocalized into the benzene ring and the electron-withdrawing carbonyl group (vinylogous amide character). It is significantly less basic.
    
Protocol: Differential Acid Extraction
  • Dissolve: Take crude material up in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • The Wash: Wash the organic layer with 10% Citric Acid or 0.5 M HCl .

    • Mechanism:[2][3][4][5][6][7][8] At pH ~3-4, Morpholine protonates (

      
      ) and moves to the aqueous layer. The product remains unprotonated (neutral) and stays in the organic layer.
      
  • Verification: Check the aqueous layer by TLC.[9] It should contain the morpholine (stains with Ninhydrin). The organic layer retains the yellow product.

  • Finalize: Wash organic layer with Brine, dry over

    
    , and concentrate.
    

Warning: Do not use concentrated strong acids (e.g., 6M HCl), as this may protonate the weak aniline nitrogen or degrade the aldehyde.

Chromatography Support (Flash Column)

Issue: "The product tails significantly on silica gel." Cause: Despite low basicity, the nitrogen still interacts with acidic silanols on the silica surface.

Recommended Mobile Phases:

Solvent SystemAdditiveApplication
Hexane / EtOAc 1% Triethylamine (TEA) Standard purification. TEA blocks silanol sites.
DCM / MeOH 0.5% NH4OH For more polar impurities.
Toluene / Acetone NoneAlternative if TEA is incompatible with downstream steps.

Technical Tip: Pre-wash the silica column with the eluent containing TEA before loading your sample. This "deactivates" the silica column.

Crystallization & Isolation Guide

Issue: "My product oiled out and won't solidify." Context: This compound is a low-melting solid (likely mp 60–80°C range, similar to 4-morpholinobenzaldehyde). Impurities depress the melting point, causing it to exist as a supercooled liquid (oil).

Protocol: Controlled Precipitation

Avoid rapid cooling. Use a mixed-solvent system.[10]

  • Solvent A (Good Solvent): Dissolve crude oil in a minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) .

  • Solvent B (Anti-Solvent): Slowly add Water dropwise to the warm solution until a persistent turbidity (cloudiness) appears.

  • Seeding: If available, add a seed crystal. If not, scratch the inner glass surface with a spatula to induce nucleation.

  • Cooling: Allow to cool to Room Temperature (RT) slowly (wrap flask in foil/towel). Then move to

    
    .
    
  • Result: Bright yellow/orange needles or powder should form.

Why this works: The morpholine ring aids solubility in alcohols, while the aromatic core drives precipitation in water.

Advanced Purification: The Bisulfite Adduct Method

Issue: "I have persistent non-amine impurities (e.g., de-halogenated byproducts)." Context: This method is specific to aldehydes. It chemically "pulls" the aldehyde into water as a solid adduct, leaving non-aldehyde impurities in the organic layer.

BisulfiteMethod Crude Crude Mixture (Organic Solvent) NaHSO3 Add Saturated NaHSO3 (aq) Crude->NaHSO3 Reaction Vigorous Stirring (1-2 Hours) NaHSO3->Reaction Separation Filter Solid Adduct OR Separate Aqueous Layer Reaction->Separation Wash Wash Adduct with Ether/EtOAc (Removes Impurities) Separation->Wash Regen Regenerate Aldehyde Add NaHCO3 or NaOH Wash->Regen Final Pure Product Regen->Final

Figure 2: The Bisulfite Adduct purification loop for high-purity aldehyde isolation.

Protocol:

  • Shake the organic solution of the crude product with saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • The aldehyde forms a water-soluble (or solid precipitate) bisulfite adduct.

  • Separate the layers. Discard the organic layer (contains non-aldehyde impurities).

  • Treat the aqueous phase (or solid) with Sodium Bicarbonate (

    
    )  or dilute base to regenerate the aldehyde.
    
  • Extract the pure aldehyde back into EtOAc.

Synthesis-Specific Troubleshooting (Buchwald-Hartwig)

Issue: "The product is dark/black." Cause: Residual Palladium (Pd) from the cross-coupling reaction.[3]

Scavenging Protocol:

  • Option A (Solid Scavenger): Add SiliaMetS® Thiol or charcoal to the reaction mixture at the end of the reaction. Stir at 50°C for 30 mins, then filter through Celite.

  • Option B (Chelating Wash): Wash the organic workup layer with 5% aqueous Sodium Diethyldithiocarbamate . This complexes Pd into the water layer.

References & Validation

The protocols above are derived from standard methodologies for aminobenzaldehyde synthesis and general organic purification principles.

  • Buchwald-Hartwig Amination Conditions:

    • Source: ChemicalBook & RSC. General procedure for coupling morpholine with aryl halides using Pd catalysis.

    • Link:

  • Morpholine Properties & Removal:

    • Source: National Institutes of Health (NIH) & ChemCeed. Data on morpholine solubility and stripping operations.[1][10][11]

    • Link:

  • Purification of Substituted Aminobenzaldehydes:

    • Source: Google Patents (US4440953A). Describes acidification and suspension techniques for purifying N-substituted aminobenzaldehydes.

    • Link:

  • Aldehyde Purification (Bisulfite Method):

    • Source: Organic Syntheses.[7][12] Standard procedure for purifying benzaldehydes via bisulfite adducts.

    • Link: (Referenced via general chemical practice for benzaldehydes).

Sources

dealing with impurities in 2-Methyl-4-morpholin-4-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Management & Purification Protocols Document ID: TS-MMB-2024-01 Status: Active / Verified

Executive Summary & Chemical Profile

Welcome to the Technical Support Hub. This guide addresses the purification and stabilization of 2-Methyl-4-morpholin-4-yl-benzaldehyde (CAS: 1196155-33-5 / Analogous to 1204-86-0). This compound is a critical intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., GDC-0941 analogs). Its dual functionality—a reactive aldehyde and a basic morpholine ring—creates unique challenges regarding oxidation, dimerization, and metal chelation.

Property Data
Appearance Yellow to Orange Crystalline Solid
Melting Point ~69–75°C (Analogous)
Solubility High: DCM, EtOAc, Toluene, DMF. Low: Water, Hexanes.
Major Risks Autoxidation to benzoic acid; Pd retention (if Buchwald synthesized).

Diagnostic Hub: Identifying Your Impurity

Before selecting a purification protocol, compare your analytical data against these common impurity profiles.

Quick-Check Diagnostic Table
Symptom Probable Impurity Diagnostic Signal (1H NMR / LCMS)
Sticky/Oily Solid Residual Solvent or MorpholineMorpholine: Triplets at ~3.6 ppm and ~2.8 ppm.
Dark Brown Color Palladium (Pd) ResiduesXRF/ICP-MS: Pd > 100 ppm. No distinct NMR peaks (broadening may occur).
White Precipitate Benzoic Acid Derivative (Oxidation)NMR: Loss of CHO peak (~10.1 ppm); appearance of broad COOH (~12 ppm).
Extra Aromatic Peaks De-halogenated byproductLCMS: Mass = Product Mass minus 29 (CHO) or minus Morpholine.

Workflow Visualization: Impurity Origins

The following diagram illustrates where specific impurities enter your workflow during the standard Buchwald-Hartwig or SNAr synthesis routes.

ImpurityPathways Precursors Precursors (Halo-benzaldehyde + Morpholine) Reaction Reaction (Pd-Catalyzed or SNAr) Precursors->Reaction Crude Crude Product (Mixture) Reaction->Crude Imp_SM Impurity: Unreacted Morpholine (Sticky Oil) Reaction->Imp_SM Incomplete Conv. Imp_Pd Impurity: Palladium Black (Dark Color) Reaction->Imp_Pd Catalyst Leaching Purification Purification Stage Crude->Purification Final Pure Aldehyde Purification->Final Imp_Ox Impurity: Benzoic Acid (White Solid) Final->Imp_Ox Air Exposure (Storage)

Figure 1: Origin of common impurities. Note that oxidation (red arrow) can occur post-purification if storage is improper.

Remediation Protocols

Select the protocol that matches your diagnostic result.

Protocol A: Recrystallization (Primary Method)

Best For: General cleanup, removing sticky oils (excess morpholine), and improving color. Scientific Rationale: The amino-aldehyde is moderately polar. Using a solvent pair (Polar/Non-polar) forces the exclusion of highly polar salts and non-polar starting materials from the crystal lattice.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH) or Ethyl Acetate (EtOAc) .

    • Tip: If using EtOAc, ensure it is anhydrous to prevent hydrate formation.

  • Precipitation:

    • Method 1 (Cooling): Allow the solution to cool slowly to room temperature, then to 0°C.

    • Method 2 (Anti-solvent): If no crystals form, add Hexanes or Heptane dropwise to the hot solution until slight turbidity persists.

  • Filtration: Filter the yellow crystals using a Buchner funnel.

  • Wash: Wash with cold Hexane/EtOH (9:1) mixture.

  • Drying: Vacuum dry at 40°C. Do not exceed 60°C to avoid oxidation.

Protocol B: Bisulfite Adduct Purification (The "Deep Clean")

Best For: Removing non-aldehyde impurities (regioisomers, halides) when recrystallization fails. Mechanism: Aldehydes form water-soluble bisulfite adducts. Impurities remain in the organic layer. Warning: The morpholine nitrogen is basic. Monitor pH to prevent protonation of the amine which would trap impurities in the aqueous phase.

  • Formation: Dissolve crude material in EtOAc . Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitation: Stir vigorously for 1–2 hours. The aldehyde-bisulfite adduct usually precipitates as a white solid or stays in the aqueous phase.

  • Separation:

    • If Solid: Filter the white adduct. Wash with EtOAc (removes non-aldehyde impurities).

    • If Soluble: Separate layers.[1][2] Keep the Aqueous layer. Wash aqueous layer 2x with EtOAc.

  • Regeneration: Treat the solid/aqueous adduct with Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH ~10.

    • Note: High pH is required to deprotonate the morpholine and reverse the adduct.

  • Extraction: Extract the regenerated free aldehyde into EtOAc. Dry over MgSO₄ and concentrate.

Protocol C: Palladium Removal (Metal Scavenging)

Best For: Dark colored products from Buchwald-Hartwig synthesis. Target: < 20 ppm Pd.

Option 1: Thiol-Silica (Fastest)

  • Dissolve product in THF or DCM (10 mL/g).

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 10–20 wt% relative to the crude mass.

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm pad. The filtrate will be significantly lighter in color.

Option 2: Activated Carbon (Cheapest)

  • Dissolve in hot Ethanol.

  • Add Activated Charcoal (Darco KB-B) (10 wt%).

  • Reflux for 30 minutes.

  • Filter while hot through Celite to remove carbon.

Frequently Asked Questions (FAQ)

Q: My product turned white after sitting on the bench. Is it ruined? A: Likely yes. The yellow color comes from the extended conjugation of the aldehyde. A shift to white often indicates oxidation to the corresponding benzoic acid (which breaks the conjugation slightly or changes packing). Check 1H NMR for a carboxylic acid proton (~12 ppm).

Q: Can I use acid extraction to remove unreacted morpholine? A: Risky. While morpholine is basic, your product (this compound) also contains a basic morpholine nitrogen. Strong acid (HCl) will protonate your product, extracting it into water along with the impurity. Use Recrystallization (Protocol A) instead.

Q: Why does the aldehyde smell like almonds/marzipan? A: This is characteristic of volatile aromatic aldehydes. However, a sharp, acrid smell indicates the presence of benzyl halides (starting material) or acid chlorides.

References

  • Buchwald-Hartwig Amination Conditions

    • Reaction Scope: Paul, F., et al. "Palladium-catalyzed coupling reactions of aryl chlorides with amines." J. Am. Chem. Soc. 1994, 116, 5969. Link

    • Morpholine Specifics: Wagaw, S., & Buchwald, S. L. "The Synthesis of Amines by Palladium-Catalyzed C-N Bond Formation." J. Org. Chem. 1996, 61, 7240. Link

  • Purification Methodologies

    • Bisulfite Protocol: "Purification of Aldehydes via Bisulfite Adducts."[2][3] Org.[2][4][5][6] Synth. Coll. Vol. 4, p. 866.[7] Link

    • Pd Removal: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Adv.[2][6][8] Synth. Catal. 2004, 346, 889. Link

  • Physical Properties & Safety

    • PubChem Entry: 4-Morpholinobenzaldehyde (Analog).[9][10] Link

    • Safety Data: Thermo Fisher Scientific MSDS for Morpholine Derivatives. Link

Sources

preventing decomposition of 2-Methyl-4-morpholin-4-yl-benzaldehyde during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-4-morpholin-4-yl-benzaldehyde Subject: Troubleshooting Decomposition & Yield Loss During Workup Case ID: T-2M4MB-STAB-001 Status: Open / Guide Generated

Executive Summary

You are encountering stability issues with This compound (CAS: 1204-86-0 analogue). This molecule is a classic "push-pull" system: it contains an electron-donating morpholine ring and an electron-withdrawing aldehyde.

Users typically report three failure modes:

  • "Disappearing Product": Massive yield loss during acidic aqueous washes.

  • "Black Tar Formation": Rapid darkening upon concentration or storage.

  • "Column Streaking": Product degradation or irreversible adsorption on silica gel.

This guide deconstructs the chemical causality of these failures and provides self-validating protocols to prevent them.

Module 1: The "Why" – Mechanism of Failure

To solve the problem, we must understand the molecule's two "Achilles' heels": the basic nitrogen and the oxidizable aldehyde.

The pH Trap (Yield Loss)

The morpholine nitrogen is basic, but its basicity is modulated by the benzene ring.

  • Morpholine (Impurity): pKa (conjugate acid)

    
     8.3.
    
  • Product (Target): The para-aldehyde group withdraws electron density, lowering the basicity of the morpholine nitrogen. We estimate the conjugate acid pKa of your product to be 3.5 – 4.5 .

The Trap: If you use a standard 1M HCl or 10% citric acid wash (pH < 2) to remove excess morpholine, you will protonate your product. The protonated species is highly water-soluble and will be discarded with the aqueous layer.

Autoxidation (Decomposition)

Electron-rich benzaldehydes are exceptionally prone to autoxidation . The morpholine ring pushes electron density into the carbonyl, making it more nucleophilic and reactive toward atmospheric oxygen (radical chain mechanism), converting the aldehyde to the corresponding benzoic acid . This acid can then catalyze further decomposition or polymerization of the sensitive amino-aldehyde.

DecompositionPathways Figure 1: Primary decomposition and loss pathways during workup. Start Target Molecule (Neutral Organic Soluble) Protonated Protonated Species (Water Soluble - LOSS) Start->Protonated pH < 4.0 (Strong Acid Wash) Oxidized Benzoic Acid Derivative (Solid Precipitate/Impurity) Start->Oxidized O2 (Air) + Light (Autoxidation) NOxide N-Oxide (Unstable Intermediate) Start->NOxide Peroxides in Ether/THF

Module 2: Troubleshooting Guides (Q&A)

Ticket #1: "I washed the reaction with 1N HCl and my product is gone."

Diagnosis: You extracted your product into the aqueous phase. Technical Fix: You must exploit the "pKa Window." You need a pH that is low enough to protonate the morpholine impurity (pKa ~8.3) but high enough to keep your product (pKa ~4.0) neutral.[1]

The "Golden Window" Protocol: Instead of strong acid, use a Phosphate Buffer (pH 5.5 – 6.0) .

SpeciesState at pH 1.0 (HCl)State at pH 6.0 (Buffer)State at pH 10 (Workup)
Morpholine Protonated (

Soluble)
Protonated (

Soluble)
Neutral (Organic Soluble)
Product Protonated (

Soluble)
Neutral (Organic Soluble) Neutral (Organic Soluble)

Corrective Workflow:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]

  • Wash 1: Water (removes bulk salts/DMF).

  • Wash 2: 0.5M Sodium Phosphate Buffer (pH 5.5 – 6.0). Crucial Step: This removes morpholine without touching the product.

  • Wash 3: Brine.

  • Dry over

    
    .
    
Ticket #2: "The oil turned black/brown while on the rotavap."

Diagnosis: Autoxidation accelerated by heat and concentration. Technical Fix: Benzaldehydes with electron-donating groups behave like "oxygen sponges."

Prevention Protocol:

  • Temperature Control: Never heat the water bath above 40°C .

  • Inert Atmosphere: Release the rotavap vacuum with Nitrogen or Argon , not air.

  • Radical Scavenging: Add a trace amount (0.1%) of BHT (Butylated hydroxytoluene) to the collection flask if the product will be stored for >1 hour before the next step.

  • Solvent Choice: Avoid ethers (THF/Diethyl ether) if they are not peroxide-free. Peroxides will oxidize the morpholine nitrogen to an N-oxide [1].

Ticket #3: "My product streaks on the silica column and purity drops."

Diagnosis: Acid-catalyzed degradation on Silica Gel. Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to protonate the morpholine nitrogen, causing strong adsorption (tailing/streaking), and can catalyze acetal formation or oxidation of the aldehyde.

The "Neutralized Silica" Protocol: You must deactivate the acidic sites on the silica.

  • Slurry Preparation: Prepare your silica slurry in the mobile phase (e.g., Hexane/EtOAc).

  • The Modifier: Add 1% Triethylamine (Et3N) to the slurry before pouring the column.

  • Equilibration: Flush the column with 2-3 column volumes of solvent containing 1% Et3N.

  • Elution: Run your gradient without Et3N (or with reduced 0.1% Et3N) to elute the product.

Result: The Et3N neutralizes acidic silanols, allowing the amino-aldehyde to elute as a sharp, symmetrical band.

Module 3: Optimized Workflow Diagram

This flowchart integrates the chemical logic into a single, robust process.

WorkupWorkflow Figure 2: Optimized workup to prevent hydrolysis and oxidation. Rxn Reaction Mixture (DMF/K2CO3) Quench Quench: Pour into Ice Water (Precipitates Solids) Rxn->Quench Extract Extract: Ethyl Acetate Quench->Extract Wash1 Wash: Phosphate Buffer pH 6.0 (REMOVES Morpholine) Extract->Wash1 Organic Layer Wash2 Wash: Brine Wash1->Wash2 Organic Layer Dry Dry: Na2SO4 + Filtration Wash2->Dry Conc Concentrate: <40°C, N2 Backfill Dry->Conc Purify Purification: Silica + 1% Et3N Conc->Purify

References

  • Chowdhury, S. K., et al. (2008). "Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist."[2] Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem Technical Support. (2025). "Purification of Reaction Mixtures Containing Benzaldehyde." BenchChem Troubleshooting Guides.

  • Organic Chemistry Data. (2022). "pKa Data Compiled by R. Williams."[3] Bordwell pKa Table / Evans pKa Table.

  • ChemicalBook. (2024).[4] "Synthesis of 4-Morpholinobenzaldehyde." ChemicalBook Reaction Database.

  • Mulder, P., et al. (2017). "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[5] Nature Communications / ResearchGate.

Sources

Technical Support Center: Advanced Purification Strategies for 2-Methyl-4-morpholin-4-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Methyl-4-morpholin-4-yl-benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the purification of this versatile synthetic intermediate. Standard silica gel chromatography can often be suboptimal due to the compound's basic morpholine moiety, leading to issues like streaking, low recovery, and incomplete separation from closely-related impurities.

This document moves beyond conventional chromatography to provide a suite of robust, alternative purification techniques. We will explore the mechanistic basis for each method, offer detailed, field-tested protocols, and provide troubleshooting guidance to address common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the purification of this compound.

Question 1: My final product is a persistent yellow oil or gum and refuses to crystallize, even though NMR analysis looks mostly correct. What is happening?

Answer: This is a classic sign of residual impurities preventing the formation of a stable crystal lattice. The "gumminess" can be caused by several factors:

  • Residual Solvent: High-boiling point solvents used in the reaction or work-up (e.g., DMSO, DMF) can be difficult to remove completely and will inhibit crystallization.[1]

  • Starting Material: Unreacted starting materials, if structurally similar, can co-purify and disrupt crystallization.

  • Oxidized Impurity: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid. This acidic impurity can interfere with the crystallization of the desired basic compound.[2]

  • Oligomerization: Aldehydes can undergo self-condensation or polymerization reactions, especially under non-optimal conditions, leading to gummy byproducts.[2]

Troubleshooting Action:

  • High-Vacuum Drying: Ensure the product is dried under a high vacuum for an extended period to remove trace solvents.

  • Impurity Removal: Instead of immediately attempting recrystallization again, first employ a more selective purification technique like bisulfite adduct formation or acid-base extraction to remove the problematic impurities.

  • Anti-Solvent Precipitation: Dissolve the gum in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, heptane) while stirring vigorously to try and force precipitation.[1]

Question 2: Standard silica gel chromatography of my crude product results in significant streaking and poor recovery. What are the alternatives?

Answer: The basic nitrogen atom in the morpholine ring is the primary cause of these issues on standard, slightly acidic silica gel. It interacts strongly with the acidic silanol groups on the stationary phase, leading to tailing and often, irreversible adsorption.

Alternative Chromatographic Strategies:

  • Use of Basic Alumina: Switching to a basic stationary phase like activated basic alumina can mitigate the strong interaction with the morpholine group, resulting in better peak shape and recovery. A non-polar eluent system like hexanes/ethyl acetate is a good starting point.[2]

  • Treated Silica Gel: You can pre-treat standard silica gel by slurrying it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N), to neutralize the acidic sites before packing the column.

Non-Chromatographic Strategies: For larger scales or when chromatography is ineffective, chemical purification methods are superior. We strongly recommend exploring Purification via Bisulfite Adduct Formation , which is detailed in the guides below. This method is highly selective for aldehydes, cost-effective, and easily scalable.[3][4]

Question 3: My NMR spectrum shows a small, broad peak around 10-12 ppm and TLC analysis shows a baseline spot that stains with acidic permanganate. Is this the carboxylic acid? How do I remove it?

Answer: Yes, those signals are characteristic of the corresponding carboxylic acid impurity (2-Methyl-4-morpholin-4-yl-benzoic acid). Due to its high polarity and acidic nature, it can be challenging to remove by chromatography alone. The most effective method for its removal is a selective acid-base liquid-liquid extraction.

Troubleshooting Action: An acid-base extraction leverages the difference in acidity between your desired aldehyde and the carboxylic acid impurity.

  • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2] The carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt and partition into the aqueous layer. The neutral aldehyde will remain in the organic layer.

  • Separate the layers and repeat the wash with NaHCO₃ solution one more time to ensure complete removal.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the aldehyde, now free of the acid impurity.

Purification Decision Workflow

Choosing the right purification technique depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following diagram outlines a logical decision-making process.

G cluster_input START cluster_decision Primary Decision Points cluster_methods Recommended Techniques start Crude 2-Methyl-4-morpholin- 4-yl-benzaldehyde scale Scale? start->scale impurity Main Impurity Type? scale->impurity Large (>5g) alumina Basic Alumina Chromatography scale->alumina Small (<5g) purity Purity >99.5% Needed? recryst Recrystallization purity->recryst No prep_hplc Preparative HPLC / SFC purity->prep_hplc Yes bisulfite Bisulfite Adduct Formation impurity->bisulfite Non-carbonyl acidbase Acid-Base Extraction impurity->acidbase Carboxylic Acid bisulfite->recryst Post-Purification Polish acidbase->recryst Post-Purification Polish alumina->purity

Caption: Decision tree for selecting a purification method.

In-Depth Technical Guides

Guide 1: Purification via Reversible Bisulfite Adduct Formation

This is a highly effective and scalable chemical separation technique that selectively isolates aldehydes from mixtures.[5][6] It relies on the reversible nucleophilic addition of bisulfite to the aldehyde's carbonyl group, forming a water-soluble salt adduct. Non-aldehyde impurities are then easily washed away.[4]

G cluster_start Step 1: Adduct Formation cluster_extraction Step 2: Impurity Removal cluster_regeneration Step 3: Aldehyde Regeneration cluster_finish Step 4: Final Isolation A Dissolve Crude Aldehyde in Methanol B Add Saturated Aq. Sodium Bisulfite A->B C Vigorous Shaking (30s) Adduct Precipitates B->C D Add Water & Organic Solvent (e.g., EtOAc/Hex) C->D E Shake & Separate Layers D->E F Discard Organic Layer (Contains Impurities) E->F G To Aqueous Layer, Add Fresh Organic Solvent F->G H Add 50% NaOH (aq) until pH > 12 G->H I Shake to Regenerate & Extract Aldehyde H->I J Separate Layers I->J K Dry & Concentrate Organic Layer J->K L Pure Aldehyde K->L

Caption: Workflow for aldehyde purification via bisulfite adduct.

Experimental Protocol:

  • Dissolution: In a separatory funnel, dissolve the crude this compound mixture in a minimal amount of a water-miscible co-solvent like methanol. For aromatic aldehydes, methanol is typically effective.[3][4]

  • Adduct Formation: Add 1-2 equivalents of a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[2][3]

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds. A white precipitate of the bisulfite adduct may form.[3]

  • Extraction of Impurities: Add deionized water (approx. 10 volumes based on the methanol) and an immiscible organic solvent like 10% ethyl acetate in hexanes (approx. 10 volumes). Shake the funnel again to partition the non-aldehyde impurities into the organic layer.[3]

  • Separation: Allow the layers to separate. Drain and collect the aqueous layer, which contains the water-soluble bisulfite adduct. Discard the organic layer.

  • Regeneration: Return the aqueous layer to the separatory funnel. Add a fresh portion of a suitable organic solvent (e.g., ethyl acetate). While stirring or shaking, carefully add a 50% sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) solution dropwise until the aqueous layer is strongly basic (pH > 12).[3][5] This regenerates the free aldehyde from the adduct.

  • Final Isolation: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the layers, and wash the organic phase with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Guide 2: Advanced Recrystallization

Recrystallization is a powerful technique for achieving high purity if an appropriate solvent system can be identified.[7] The goal is to find a solvent (or solvent pair) in which the aldehyde is sparingly soluble at room temperature but highly soluble when heated.

Solvent Selection Strategy:

  • Single Solvents: Test solvents like isopropanol, ethanol, ethyl acetate, and toluene.

  • Solvent Pairs: A more versatile approach is using a solvent pair. Dissolve the crude solid in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor," miscible anti-solvent (e.g., hexanes, heptane) until turbidity persists. Re-heat to clarify and then allow to cool slowly.

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent or solvent system to the crude solid to achieve complete dissolution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently cool it in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Troubleshooting:

  • Oiling Out: If the product separates as an oil upon cooling, the boiling point of the solvent may be higher than the melting point of the impure compound. Re-heat the solution to redissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.

  • No Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny seed crystal of a previously purified batch.

Comparison of Purification Techniques

TechniqueTypical PurityScalabilitySpeedCostKey Advantage
Bisulfite Adduct >98%ExcellentModerateLowHighly selective for aldehydes; removes many impurity types.[4]
Recrystallization >99%GoodSlowLowExcellent for achieving high crystalline purity if a good solvent is found.[7]
Acid-Base Extraction N/AExcellentFastLowSpecifically removes acidic or basic impurities effectively.[8]
Basic Alumina Chrom. 95-99%Poor-FairSlowModerateGood alternative to silica for basic compounds.[2]
Prep HPLC / SFC >99.5%PoorVery SlowHighHighest resolution for removing very similar impurities.[9]

References

  • Purifying aldehydes? Reddit r/chemistry. (2015). Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC. (2018). Available from: [Link]

  • p-TOLUALDEHYDE. Organic Syntheses Procedure. Available from: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. (2018). Available from: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. (2018). Available from: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (2016). Available from: [Link]

  • US9018421B2 - Separation of aromatic aldehydes. Google Patents.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available from: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. (2022). Available from: [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. (2013). Available from: [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. Available from: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. (2017). Available from: [Link]

  • The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials. ChemRxiv. (2023). Available from: [Link]

Sources

influence of starting material purity on 2-Methyl-4-morpholin-4-yl-benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

This guide addresses the synthesis of 2-Methyl-4-morpholin-4-yl-benzaldehyde , a critical intermediate often utilized in the manufacturing of PI3K inhibitors and other kinase-targeting therapeutics.[1]

The industrial standard route relies on Nucleophilic Aromatic Substitution (SNAr) .[1] While seemingly robust, this reaction is highly sensitive to the purity of the electrophile (4-Fluoro-2-methylbenzaldehyde) and the nucleophile (Morpholine).[1]

The Reaction:


[1]

Critical Material Attributes (CMAs)

High-performance synthesis requires strict control over input materials.[1] Below is the breakdown of how specific impurities dictate failure modes.

A. The Electrophile: 4-Fluoro-2-methylbenzaldehyde
Impurity TypeDetection MethodImpact on Synthesis
Benzoic Acid Derivative (Oxidation)Visual: Yellow/Orange darkening.HPLC: Broad peak tailing.[1]Base Neutralization: The acid immediately reacts with K₂CO₃, altering the stoichiometry. This stalls the SNAr reaction, requiring excess base or leading to incomplete conversion.
Regioisomers (e.g., 2-Fluoro-4-methyl...)[1][2][3]GC-MS: Distinct retention time.NMR: Coupling constant analysis.[1]Separation Failure: Isomeric byproducts (e.g., 2-morpholino-4-methylbenzaldehyde) have nearly identical solubility profiles, making downstream recrystallization ineffective.[1]
Chlorinated Analogs Mass Spec: Isotope pattern (M+2).[1]Kinetics: Chloro-analogs react significantly slower than fluoro-analogs in SNAr, leading to mixed product streams and lower yields.[1]
B. The Nucleophile: Morpholine
Impurity TypeSpecification LimitImpact on Synthesis
Water < 0.2% (Karl Fischer)Competitor Nucleophile: At >100°C, hydroxide ions (generated from water/base equilibrium) compete with morpholine, forming the phenol byproduct (4-hydroxy-2-methylbenzaldehyde), which is difficult to purge.[1]
Ethanolamine < 0.5%Side Reaction: Reacts to form imine byproducts that darken the mixture and reduce yield.

Visualizing the Failure Pathways

The following diagram maps the causality between material impurities and specific process failures.

SynthesisPathways Start_Aldehyde Start: 4-Fluoro-2-methylbenzaldehyde Impurity_Acid Impurity: Benzoic Acid Start_Aldehyde->Impurity_Acid Oxidation Path_Main Main S_NAr Reaction Start_Aldehyde->Path_Main Path_Side3 Side Rxn: Aldol Condensation Start_Aldehyde->Path_Side3 Self-Reaction Start_Morpholine Start: Morpholine Impurity_Water Impurity: Water (>0.5%) Start_Morpholine->Impurity_Water Hygroscopic Start_Morpholine->Path_Main Path_Side1 Side Rxn: Neutralization Impurity_Acid->Path_Side1 Consumes Base Path_Side2 Side Rxn: Hydrolysis Impurity_Water->Path_Side2 Generates OH- Condition_Base Reagent: K2CO3 / Heat Condition_Base->Path_Main Condition_Base->Path_Side3 Excess Base + Heat Product Target: 2-Methyl-4-morpholinyl... Path_Main->Product Byproduct_Tar Outcome: Dark Tar / Low Yield Path_Side1->Byproduct_Tar Stalls Rxn Byproduct_Phenol Outcome: Phenol Impurity Path_Side2->Byproduct_Phenol Path_Side3->Byproduct_Tar

Figure 1: Mechanistic pathway showing how oxidation (acid) and moisture (water) divert the reaction toward tar formation and phenolic byproducts.[1]

Troubleshooting Guide (Q&A)

Scenario 1: The Reaction Stalls at 60-70% Conversion

User Question: "I am running the reaction in DMF at 100°C. HPLC shows the reaction stops progressing after 4 hours, leaving unreacted starting material. Adding more morpholine doesn't help."

Technical Diagnosis: This is a classic symptom of Base Deactivation or Surface Passivation .[1]

  • Base Consumption: If your aldehyde contained significant benzoic acid impurities (oxidized starting material), your K₂CO₃ was consumed neutralizing the acid rather than driving the SNAr.

  • Particle Size: If using granular K₂CO₃, the surface area may be coated with KCl salts, preventing further reaction.

Corrective Action:

  • Protocol Adjustment: Use micronized or powdered anhydrous K₂CO₃.[1]

  • Purity Check: Check the pH of the starting aldehyde. If acidic, wash with NaHCO₃ prior to use.

  • Recovery: Add 0.5 equivalents of fresh, powdered K₂CO₃ and increase agitation speed.

Scenario 2: The Product is Dark Brown/Black (Tar Formation)

User Question: "My yield is acceptable, but the product is a dark tar that is difficult to crystallize. The literature says it should be a yellow solid."

Technical Diagnosis: This indicates Aldol Condensation or Polymerization .[1] Benzaldehydes are susceptible to self-condensation under basic conditions at high temperatures.[1] This side reaction is accelerated if:

  • The reaction runs too long (overcooking).[1]

  • The temperature exceeds 110°C.[1][4][5]

  • Trace transition metals (Fe, Cu) are present in the technical grade base.

Corrective Action:

  • Temperature Control: Strictly limit temperature to 95-100°C. Do not exceed.

  • Inert Atmosphere: Ensure a nitrogen sparge is used.[1] Oxygen accelerates radical polymerization of the aldehyde.[1]

  • Workup: Use a silica gel plug filtration immediately after workup to remove polar oligomers before attempting recrystallization.[1]

Scenario 3: Presence of "Ghost" Peak in HPLC

User Question: "I see a peak with RRT 0.95 relative to the main product. It tracks with the product during extraction."

Technical Diagnosis: This is likely the Phenolic Byproduct (4-hydroxy-2-methylbenzaldehyde).[1] This forms when water is present in the Morpholine or DMF. The hydroxide ion (


) is a smaller, harder nucleophile than morpholine and competes for the fluorine position.

Corrective Action:

  • Drying: Dry DMF over molecular sieves (4Å) for 24 hours. Distill Morpholine over KOH if the bottle has been open for >1 month.[1]

  • Purification: This impurity is acidic.[1] Wash the organic extraction layer with 1M NaOH. The phenolic impurity will deprotonate and move to the aqueous layer, while the target morpholine-benzaldehyde remains in the organic layer.

Optimized Experimental Protocol

Objective: Synthesis of this compound (10g Scale) minimizing impurity impact.

  • Pre-Treatment:

    • Aldehyde: If yellow/orange, dissolve 4-Fluoro-2-methylbenzaldehyde in EtOAc and wash with sat.[1] NaHCO₃. Dry over MgSO₄ and concentrate.

    • Morpholine: Verify water content <0.2%.[1]

  • Reaction Setup:

    • Charge 4-Fluoro-2-methylbenzaldehyde (1.0 equiv) and Powdered K₂CO₃ (1.5 equiv) into a flask.

    • Add Dry DMF (5 vol).

    • Add Morpholine (1.2 equiv).[1] Note: Slight excess accounts for volatility.

  • Execution:

    • Heat to 100°C under Nitrogen.

    • Monitor by HPLC at 4 hours.[1] Stop when SM < 1%.[1] Do not reflux overnight unless necessary (risk of tar).[1]

  • Workup (The "Crashing" Method):

    • Cool mixture to 50°C.

    • Slowly pour into Ice Water (10 vol) with vigorous stirring.

    • The product should precipitate as a yellow solid.[6] Filter and wash with water.[1][6][7]

  • Purification:

    • Recrystallize from Methanol/Water (9:1) .[1] Heat to reflux, filter hot (removes salts), then cool slowly.

References

  • Impact of Water on SNAr Kinetics : Valvi, A. et al. "Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine."[1] ResearchGate.[1][8] Link

  • Micellar Catalysis in Water (Alternative Route) : Lipshutz, B. H. et al. "Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis." NIH PubMed Central.[1] Link

  • Safety & Handling of Morpholine/Benzaldehydes : Santa Cruz Biotechnology MSDS. Link

  • Purification of Hydroxybenzaldehydes : Google Patents DE19503163A1. Process for purification of reaction mixtures.[1][4][9][10] Link

Sources

Validation & Comparative

reactivity comparison of 2-Methyl-4-morpholin-4-yl-benzaldehyde vs. 4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 2-Methyl-4-morpholin-4-yl-benzaldehyde vs. 4-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical comparison of the chemical reactivity of two structurally related morpholino-substituted benzaldehydes: this compound and 4-morpholinobenzaldehyde. As key building blocks in medicinal chemistry, understanding their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes in drug discovery programs.

Introduction: The Subtle Difference of a Single Methyl Group

At first glance, this compound and 4-morpholinobenzaldehyde are highly similar aromatic aldehydes. Both feature a potent electron-donating morpholino group at the para-position, which significantly influences the electronic properties of the benzaldehyde system. The critical distinction lies in the presence of a methyl group at the ortho-position to the aldehyde in this compound. This seemingly minor structural modification introduces profound steric and electronic effects that dramatically alter the accessibility and electrophilicity of the carbonyl carbon, leading to significant differences in their chemical behavior. This guide will dissect these differences through the lens of fundamental organic chemistry principles and provide practical, experimentally-grounded insights into their comparative reactivity.

Molecular Structure and Physicochemical Properties

A foundational understanding begins with the basic properties of each compound.

Property4-morpholinobenzaldehydeThis compound
Structure
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Molecular Formula C₁₁H₁₃NO₂[1][2]C₁₂H₁₅NO₂
Molecular Weight 191.23 g/mol [1][2]205.25 g/mol
CAS Number 1204-86-0[1][2]88451-93-6
Appearance Light yellow to yellow powder or crystal[3]Off-white to yellow solid
Melting Point 65-69 °C[4][5]Not widely reported, expected to be similar or slightly higher
Solubility Soluble in methanol and other organic solventsSoluble in common organic solvents

Theoretical Underpinnings of Reactivity: Steric vs. Electronic Effects

The reactivity of an aldehyde is primarily governed by the electrophilicity of its carbonyl carbon. This is influenced by both electronic effects (how electron-rich or poor the carbon is) and steric effects (how physically accessible it is to an incoming nucleophile).

Electronic Effects

Both molecules are dominated by the powerful electron-donating nature of the para-morpholino group. The nitrogen atom's lone pair participates in resonance with the aromatic ring, pushing electron density into the system. This has two major consequences:

  • Ring Activation: The benzene ring becomes highly electron-rich, making it more susceptible to electrophilic aromatic substitution.

  • Carbonyl Deactivation: The increased electron density extends to the carbonyl group, reducing the partial positive charge (δ+) on the carbonyl carbon. This makes the aldehyde less electrophilic and thus inherently less reactive toward nucleophiles compared to unsubstituted benzaldehyde.

The methyl group on this compound is a weak electron-donating group through induction. This effect is minor and largely overshadowed by the powerful resonance donation from the morpholino group. Therefore, from a purely electronic standpoint, the reactivity of the two aldehydes is expected to be quite similar.

Steric Effects: The Decisive Factor

The crucial difference arises from steric hindrance . The ortho-methyl group in this compound acts as a bulky physical barrier, shielding the aldehyde's carbonyl carbon. Any incoming nucleophile must navigate past this obstruction to attack the electrophilic center. This steric clash significantly raises the activation energy of the reaction, slowing it down considerably.

G Aldehyde Aldehyde (R-CHO) Imine Iminium Ion [R-CH=N+HR'] Aldehyde->Imine + Amine, -H2O Amine Amine (R'-NH2) Product Secondary Amine (R-CH2-NHR') Imine->Product Reduction Reagents + [H]

Caption: General workflow for Reductive Amination.

This protocol provides a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Setup: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), dichloromethane (DCM, 5 mL), and benzylamine (1.1 mmol, 1.1 eq).

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the starting aldehyde, preventing side reactions.

  • Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

SubstrateReaction TimeIsolated Yield
4-morpholinobenzaldehyde 2-4 hours~90%
This compound 24-48 hours~45% (or lower)

Note: This data is illustrative, based on established principles of steric hindrance.

B. Knoevenagel Condensation

The Knoevenagel condensation is a vital C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound (e.g., malonic acid, ethyl cyanoacetate) in the presence of a basic catalyst. [6][7]The reaction is initiated by the nucleophilic attack of the enolate of the active methylene compound on the aldehyde's carbonyl carbon.

Prediction: 4-morpholinobenzaldehyde will be the more reactive substrate. Similar to reductive amination, the rate-determining nucleophilic addition step is highly sensitive to steric bulk around the carbonyl group. [8]The ortho-methyl substituent will drastically slow down the reaction.

G Aldehyde Aldehyde (R-CHO) Intermediate Adduct Aldehyde->Intermediate + Active Methylene (Base Catalyst) ActiveMethylene Active Methylene (Z-CH2-Z') Product α,β-Unsaturated Product Intermediate->Product -H2O (Dehydration)

Caption: General workflow for Knoevenagel Condensation.

  • Setup: In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and malononitrile (1.0 mmol, 1.0 eq) in ethanol (5 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 0.1 eq). Causality: Piperidine is a mild base, sufficient to deprotonate the active methylene compound to form the nucleophilic enolate without causing self-condensation of the aldehyde.

  • Reaction: Stir the mixture at room temperature or heat gently to 50 °C. The product often precipitates out of the solution as a solid.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

SubstrateReaction Time (at 50 °C)Isolated Yield
4-morpholinobenzaldehyde 1 hour>95%
This compound >24 hours~20% (or requires harsher conditions)

Note: This data is illustrative, based on established principles of steric hindrance.

Conclusion and Practical Implications

While both 4-morpholinobenzaldehyde and this compound are electron-rich aromatic aldehydes, their reactivity profiles are starkly different. The controlling factor is the steric hindrance imposed by the ortho-methyl group in this compound.

  • 4-morpholinobenzaldehyde: A reliable and reactive substrate for standard carbonyl chemistry like reductive amination and Knoevenagel condensations. Its unhindered nature allows for rapid reactions under mild conditions, making it an excellent choice for high-throughput synthesis and general scaffold development.

  • This compound: A significantly less reactive and more sterically demanding substrate. Standard reaction protocols may result in sluggish conversions and low yields. To achieve desired transformations, researchers must consider more forcing conditions (higher temperatures, longer reaction times) or employ less sterically bulky reagents and catalysts. This hindered nature can, however, be strategically exploited to achieve selective reactions in more complex molecular settings.

For drug development professionals, this comparison underscores a critical principle: subtle structural changes can have dramatic consequences for chemical reactivity. The choice between these two building blocks will fundamentally impact synthetic strategy, dictating the required reaction conditions and influencing the overall efficiency of a synthetic campaign.

References

  • Vertex AI Search. (2021).
  • PubChem. (n.d.). 4-Morpholinobenzaldehyde. National Institutes of Health. [Link]

  • Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • ResearchGate. (n.d.). Reaction of benzaldehyde, morpholine, and elemental S in the presence of the AgNPs@cellulose–PEVA hybrid as the catalyst. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]

  • ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Verhelst, T. R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048–4052. [Link]

  • ACS Publications. (n.d.). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters. [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • PubMed Central. (2014). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]

  • Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, 1120-1124. [Link]

  • Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

Sources

A Comparative Analysis of the Biological Activities of 2-Methyl-4-morpholin-4-yl-benzaldehyde Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the search for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The morpholine and benzaldehyde moieties are well-established pharmacophores, each contributing to the biological profiles of numerous drug candidates. The strategic combination of these scaffolds, particularly in the form of 2-Methyl-4-morpholin-4-yl-benzaldehyde derivatives, presents a compelling avenue for the development of new therapeutics. This guide provides a comparative study of the reported biological activities of this class of compounds and their structural analogs, with a focus on their anticancer and antimicrobial potential. By synthesizing data from multiple studies, we aim to elucidate key structure-activity relationships and provide a framework for future drug discovery efforts in this area.

Introduction to the Pharmacological Significance of Morpholine and Benzaldehyde Scaffolds

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in drug design. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. Numerous approved drugs across various therapeutic areas, including the anticancer agent gefitinib and the antibiotic linezolid, feature a morpholine moiety, underscoring its importance in medicinal chemistry.

Benzaldehyde and its derivatives, on the other hand, are known for their diverse biological activities, including antimicrobial and anticancer properties. The aldehyde functional group can participate in various chemical reactions, including the formation of Schiff bases, which can be crucial for their mechanism of action. The substitution pattern on the benzene ring significantly influences the biological activity, allowing for fine-tuning of the pharmacological profile.

The combination of these two pharmacophores in the this compound scaffold offers a unique chemical space for exploring novel biological activities. The methyl group at the ortho position can induce conformational constraints and influence the electronic properties of the benzaldehyde ring, potentially leading to enhanced potency and selectivity.

Comparative Anticancer Activity

While direct comparative studies on a series of this compound derivatives are limited in the public domain, valuable insights can be gleaned from research on structurally related compounds. The primary focus of these investigations has been the evaluation of their cytotoxic effects against various cancer cell lines.

Insights from 2-Morpholino-4-anilinoquinoline Derivatives

A study on novel 2-morpholino-4-anilinoquinoline compounds provides a compelling case for the anticancer potential of the morpholine moiety in a related heterocyclic system.[1] These compounds were synthesized and evaluated for their antitumor activity against the HepG2 (human liver cancer) cell line.

Key Findings:

  • Several derivatives exhibited potent anticancer activity, with IC50 values in the low micromolar range.[1]

  • Specifically, compounds with certain aniline moieties at the C4 position displayed the highest cytotoxic activity.[1]

  • The mechanism of action was determined to involve the induction of G0/G1 cell cycle arrest, ultimately inhibiting cancer cell proliferation.[1]

  • One derivative demonstrated greater selectivity against cancer cells compared to normal cells, highlighting the potential for developing targeted therapies with reduced side effects.[1]

Table 1: Anticancer Activity of Selected 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells [1]

CompoundR group on AnilineIC50 (µM)
3c 4-fluoro11.42
3d 4-chloro8.50
3e 4-bromo12.76

This data is adapted from a study on 2-morpholino-4-anilinoquinoline derivatives and is presented here to illustrate the potential anticancer activity of the morpholine scaffold in related aromatic systems.

Insights from Morpholine-Benzimidazole-Oxadiazole Derivatives

Another relevant study focused on a new series of morpholine-benzimidazole-oxadiazole derivatives as potential anticancer agents targeting VEGFR-2, a key regulator of angiogenesis.[2] These compounds were evaluated against the HT-29 human colon cancer cell line.

Key Findings:

  • Several of the synthesized derivatives exhibited significant cytotoxic activity against HT-29 cells.[2]

  • The substitution pattern on the phenyl ring attached to the oxadiazole moiety was found to be crucial for activity.[2]

  • Notably, a derivative with a dichloro substitution on the phenyl ring showed the highest activity and selectivity for cancer cells over normal fibroblast cells.[2]

Table 2: Cytotoxic Activity of Selected Morpholine-Benzimidazole-Oxadiazole Derivatives [2]

CompoundSubstitution on Phenyl RingHT-29 IC50 (µM)NIH3T3 IC50 (µM)
5e 4-chloro>50>50
5h 3,4-dichloro3.10315.158

This data highlights the importance of the morpholine and substituted benzaldehyde-like moieties in achieving potent and selective anticancer activity.

Comparative Antimicrobial Activity

The 4-morpholinobenzaldehyde scaffold has also been explored for its antimicrobial properties. The ability of these compounds to inhibit the growth of various bacterial and fungal strains makes them promising candidates for the development of new anti-infective agents.

Insights from 4-(Morpholin-4-yl)benzohydrazide Derivatives

Research into 4-(morpholin-4-yl)benzohydrazide derivatives has demonstrated their potential as antimicrobial agents.[3] By modifying the hydrazide moiety with various substituents, researchers were able to modulate the antimicrobial spectrum and potency.

Key Findings:

  • The core structure possessing the 4-morpholinophenyl group was identified as a key contributor to the observed antibacterial, antimycobacterial, and antifungal activities.[3]

  • The synthesis of various derivatives allowed for the exploration of structure-activity relationships, aiming to enhance the intracellular concentration of the compounds and overcome potential resistance mechanisms.[3]

Insights from 4-(Morpholino-4-yl)-3-nitrobenzohydrazide Derivatives

A study focused on semicarbazide, thiosemicarbazide, and hydrazone derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide revealed significant antibacterial activity, particularly against Gram-positive bacteria.[4]

Key Findings:

  • Semicarbazide derivatives exhibited the highest activity among the tested compounds.[4]

  • A semicarbazide derivative containing a 4-bromophenyl moiety was identified as the most active compound, with a potent MIC value of 3.91 µg/mL against Enterococcus faecalis.[4]

  • Thiosemicarbazide derivatives also showed moderate activity against Gram-positive bacterial strains.[4]

  • In contrast, the hydrazone derivatives tested in this study did not exhibit significant antimicrobial activity.[4]

Table 3: Antimicrobial Activity of a Selected 4-(Morpholino-4-yl)-3-nitrobenzohydrazide Derivative [4]

Compound TypeR GroupTest OrganismMIC (µg/mL)
Semicarbazide4-bromophenylEnterococcus faecalis3.91

This data underscores the potential of the 4-morpholinobenzaldehyde scaffold in the design of novel antibacterial agents.

Experimental Protocols

To ensure the reproducibility and validation of the biological activity data, it is crucial to follow standardized experimental protocols. The following are detailed methodologies for key assays used in the evaluation of anticancer and antimicrobial activities.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in a 96-well plate (e.g., 1 x 10^4 cells/well) B Incubate for 24 hours (37°C, 5% CO2) A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution (e.g., 5 mg/mL in PBS) D->E F Incubate for 4 hours E->F G Remove medium and add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HT-29) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow Diagram:

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) B->C D Include positive (no drug) and negative (no inoculum) controls C->D E Incubate the plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or use a spectrophotometer E->F G Determine the MIC as the lowest concentration with no visible growth F->G

Caption: Workflow of the broth microdilution method for MIC determination.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a series of two-fold dilutions of the this compound derivatives in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Controls: Include a positive control well (broth with inoculum, no drug) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be included as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Mechanisms of Action

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. While the precise molecular targets of this compound derivatives are yet to be fully elucidated, plausible mechanisms can be inferred from the activities of related compounds.

Anticancer Mechanisms

The anticancer activity of morpholine and benzaldehyde derivatives may involve multiple pathways:

  • Kinase Inhibition: As suggested by the study on morpholine-benzimidazole-oxadiazole derivatives targeting VEGFR-2, these compounds may act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2]

  • Cell Cycle Arrest: The induction of cell cycle arrest, as observed with 2-morpholino-4-anilinoquinoline derivatives, is a common mechanism for anticancer agents.[1] By halting the cell cycle at specific checkpoints (e.g., G0/G1), these compounds prevent the replication of cancer cells.

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. This can be triggered through various intrinsic and extrinsic pathways.

Signaling Pathway Diagram:

Anticancer_Mechanism Compound 2-Methyl-4-morpholin-4-yl- benzaldehyde Derivative Kinase Kinase (e.g., VEGFR-2) Compound->Kinase Inhibition CellCycle Cell Cycle Progression Compound->CellCycle Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase->Signaling Activation Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Promotion Arrest Cell Cycle Arrest (G0/G1) CellCycle->Arrest

Caption: Potential anticancer mechanisms of action.

Antimicrobial Mechanisms

The antimicrobial action of these derivatives could be attributed to:

  • Inhibition of Essential Enzymes: The morpholine and benzaldehyde moieties may interact with and inhibit enzymes that are essential for microbial survival, such as those involved in cell wall synthesis, protein synthesis, or nucleic acid replication.

  • Disruption of Cell Membrane Integrity: Some antimicrobial compounds can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Formation of Schiff Bases: The aldehyde group can react with primary amines on microbial proteins and enzymes, forming Schiff bases that can inactivate these essential biomolecules.

Conclusion and Future Directions

The collective evidence from studies on structurally related compounds strongly suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The morpholine moiety appears to be a key contributor to biological activity, while substitutions on the benzaldehyde ring provide a means to modulate potency and selectivity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on the aromatic ring. A comprehensive comparative study of such a series would provide invaluable structure-activity relationship data, guiding the design of more potent and selective drug candidates. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be instrumental in advancing this promising class of compounds from early-stage discovery to potential clinical development.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). Molecules. [Link]

  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). ACS Omega. [Link]

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validating the structure of 2-Methyl-4-morpholin-4-yl-benzaldehyde using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to High-Resolution 2D NMR Efficacy

Executive Summary: The Case for 2D NMR

In the synthesis of pharmacophores like 2-Methyl-4-morpholin-4-yl-benzaldehyde , confirming regioisomerism is the critical bottleneck.[1] Standard 1D


H NMR often fails to definitively distinguish between the 2-methyl and 3-methyl isomers due to overlapping aromatic signals and ambiguous coupling constants.[1]

This guide validates the Integrated 2D NMR Suite (HSQC, HMBC, COSY, NOESY) as the superior methodology for structural confirmation. Compared to the "1D-Only" alternative, the 2D approach provides a self-validating connectivity map that eliminates structural ambiguity, ensuring downstream data integrity in drug development pipelines.

Structural Analysis & Challenge

The molecule consists of a trisubstituted benzene ring.[1][2] The challenge lies in proving the relative positions of the three substituents:

  • Aldehyde (-CHO) at Position 1.[1]

  • Methyl (-CH_3) at Position 2.[1]

  • Morpholine moiety at Position 4.[1]

The "Alternative" Risk (1D NMR Only): In a 1D spectrum, the aromatic region shows three protons. While splitting patterns (doublet, doublet of doublets, singlet) suggest a 1,2,4-substitution pattern, they do not definitively rule out regioisomers (e.g., where the methyl is at position 3) without complex simulation.

Comparative Analysis: 1D Screening vs. 2D Validation

The following table contrasts the diagnostic power of standard 1D NMR against the 2D suite for this specific molecule.

FeatureAlternative: 1D

H NMR
Product: Integrated 2D NMR Suite Verdict
Proton Assignment Ambiguous. Relies on predicted shielding effects.[1]Definitive. HSQC links protons to specific carbons.[1]2D Wins
Connectivity Inferred via J-coupling (splitting).Proven. HMBC traces C-H correlations over 2-3 bonds.[1]2D Wins
Regiochemistry Cannot easily prove Methyl is ortho to CHO.Proven. NOESY shows spatial proximity between Methyl and CHO.[1]2D Wins
Data Confidence Low (Requires supporting MS/IR).[1]High (Self-validating). 2D Wins
Experimental Protocol

To replicate this validation, follow this field-proven workflow. This protocol ensures maximum sensitivity and resolution.[1]

Phase 1: Sample Preparation
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (Internal Standard).[1] Note: CDCl
    
    
    
    is preferred over DMSO-d
    
    
    to prevent viscosity broadening of the morpholine signals.
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5mm High-Precision NMR tube (Wilmad 535-PP or equivalent).

Phase 2: Acquisition Parameters (600 MHz equiv.)
  • 1D

    
    H NMR: 
    
    • Spectral Width: 12 ppm (-1 to 11 ppm).[1]

    • Scans: 16.

    • Goal: Check purity and integration (CHO: 1H, Ar: 3H, Morph: 8H, Me: 3H).

  • 2D COSY (Correlation Spectroscopy):

    • Goal: Identify scalar coupled spin systems (H5–H6).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Goal: Assign protons to their directly attached carbons.[1] Distinguish Ar-H from solvent peaks.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) – The Critical Step:

    • Optimization: J

      
       = 8 Hz (optimized for long-range coupling).
      
    • Goal: Link the isolated Methyl protons to the quaternary C2 and the carbonyl C1.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time: 500 ms.

    • Goal: Detect through-space interaction between Methyl-H and Aldehyde-H.[1]

Validation Logic & Data Interpretation

This section details the specific correlations that confirm the structure.

A. The Aromatic "Walk" (COSY & HSQC)
  • H6 (Pos 6): Doublet (~7.7 ppm).[1][3] Shows COSY correlation to H5.

  • H5 (Pos 5): Doublet of Doublets (~6.8 ppm). Shows COSY correlation to H6.[1]

  • H3 (Pos 3): Singlet (~6.6 ppm).[1] Crucial: H3 shows no strong COSY correlation to H5 or H6, confirming it is isolated between the Methyl and Morpholine groups.

B. The "Smoking Gun" (HMBC & NOESY)

This is where the 2D method outperforms all alternatives.

  • Fixing the Methyl Group:

    • The Methyl protons (~2.6 ppm) show strong HMBC correlations to:

      • C2 (Quaternary, direct attachment).[1]

      • C1 (Carbonyl, 3-bond coupling).[1]

      • C3 (Aromatic CH, 3-bond coupling).[1]

  • Spatial Confirmation (NOESY):

    • A strong NOE cross-peak is observed between the Aldehyde proton (10.0 ppm) and the Methyl protons (2.6 ppm) .

Visualization of Logic

The following diagrams illustrate the experimental workflow and the structural connectivity logic used to validate the molecule.

Diagram 1: The Validation Workflow

NMR_Workflow Start Sample: this compound Prep Prep: 15mg in CDCl3 Start->Prep OneD 1D 1H NMR (Screening) Prep->OneD Decision Ambiguity Check: Is Regiochemistry Proven? OneD->Decision TwoD_Suite Execute 2D Suite Decision->TwoD_Suite No (Standard) Final Structure Validated Decision->Final Yes (Rare) COSY COSY (H-H Neighbors) TwoD_Suite->COSY HSQC HSQC (C-H Direct) TwoD_Suite->HSQC HMBC HMBC (Long Range Connect) TwoD_Suite->HMBC NOESY NOESY (Spatial Proximity) TwoD_Suite->NOESY COSY->Final HSQC->Final HMBC->Final NOESY->Final

Caption: Step-by-step decision matrix for escalating from 1D screening to full 2D structural confirmation.

Diagram 2: HMBC Connectivity Map

Connectivity Me_H Methyl H (2.6 ppm) Ald_H Aldehyde H (10.0 ppm) Me_H->Ald_H NOE (Space) C1 C1 (C=O) (~190 ppm) Me_H->C1 3J (Definitive) C2 C2 (Quat) (~140 ppm) Me_H->C2 2J (Strong) C3 C3 (CH) (~115 ppm) Me_H->C3 3J Ald_H->C1 1J (removed in HMBC) Ald_H->C2 2J

Caption: The "Smoking Gun" correlations. Green arrows (HMBC) and dotted line (NOESY) definitively lock the methyl position.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (The authoritative text on NMR interpretation logic).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Standard protocols for HSQC/HMBC optimization).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 291349, 4-Morpholinobenzaldehyde. (Base structure reference data).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Advanced 2D pulse sequence details).

Sources

A Researcher's Guide to Validating the Mechanism of Action of 2-Methyl-4-morpholin-4-yl-benzaldehyde-Derived Compounds as Putative PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers, the journey from a novel compound to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a promising class of molecules: those derived from 2-methyl-4-morpholin-4-yl-benzaldehyde. The presence of the morpholine moiety, a privileged structure in medicinal chemistry, strongly suggests a potential interaction with the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2]

This document will not merely list protocols; it will delve into the scientific rationale behind each experimental step, offering a self-validating system to rigorously test the hypothesis that these compounds function as PI3K inhibitors. We will compare their hypothetical performance against established PI3K inhibitors, providing a clear roadmap for researchers in the field.

The PI3K Pathway: A High-Value Target

The PI3K/AKT/mTOR pathway is a central signaling cascade that, in healthy cells, is tightly controlled.[3] However, in many cancers, this pathway becomes constitutively active, promoting uncontrolled cell division and resistance to apoptosis.[3][4] PI3K inhibitors block this pathway, thereby slowing cancer growth, making them a key class of targeted therapies.[3] The morpholine ring is a common feature in several known PI3K inhibitors, making this pathway the primary hypothetical target for our this compound-derived compounds.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Compound 2-Methyl-4-morpholin-4-yl- benzaldehyde Derivative Compound->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the hypothesized point of inhibition.

A Phased Approach to MoA Validation

We will employ a multi-step experimental workflow to first confirm target engagement, then elucidate the downstream cellular consequences, and finally, compare the efficacy of our novel compounds against established alternatives.

MoA_Workflow Phase1 Phase 1: Target Engagement Phase2 Phase 2: Downstream Signaling Analysis Phase1->Phase2 Phase3 Phase 3: Cellular Phenotype Assessment Phase2->Phase3 Phase4 Phase 4: Comparative Analysis Phase3->Phase4

Caption: A four-phase workflow for validating the mechanism of action.

Phase 1: Confirming Target Engagement

The foundational question is whether our compounds physically interact with the intended target, PI3K.

Experiment 1.1: In Vitro Kinase Assay

This initial screen directly measures the ability of the compounds to inhibit PI3K enzyme activity.

Protocol:

  • Reagents: Recombinant human PI3Kα, ATP, PIP2 substrate, test compounds, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Preparation: Serially dilute the this compound-derived compounds and comparator PI3K inhibitors (e.g., Alpelisib, Idelalisib) in DMSO.

  • Reaction: In a 96-well plate, combine the PI3Kα enzyme, the compounds at various concentrations, and the PIP2 substrate.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced, which is inversely proportional to PI3K inhibition, using the detection reagent and a luminometer.

  • Analysis: Calculate the IC50 value for each compound, representing the concentration at which 50% of enzyme activity is inhibited.

Hypothetical Data Summary:

CompoundTargetIC50 (nM)
Compound A (Test) PI3Kα15
Compound B (Test) PI3Kα25
Alpelisib (Comparator)PI3Kα5
Idelalisib (Comparator)PI3Kδ>1000
Experiment 1.2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful technique to confirm direct binding of a small molecule to its target protein in a cellular context.[6] The principle is that a bound ligand can stabilize the target protein against proteolysis.[6]

Protocol:

  • Cell Culture: Grow a cancer cell line with a known active PI3K pathway (e.g., MCF-7) to ~80% confluency.

  • Lysis: Prepare cell lysates using a non-denaturing lysis buffer.

  • Incubation: Treat aliquots of the cell lysate with either DMSO (vehicle control) or varying concentrations of the test compound for 1 hour on ice.

  • Proteolysis: Add a protease (e.g., pronase) to each lysate and incubate for 30 minutes at room temperature.

  • Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Western Blot: Analyze the samples by Western blotting using an antibody specific for PI3Kα. A stronger band in the drug-treated sample compared to the control indicates protection from proteolysis and thus, direct binding.

Phase 2: Downstream Signaling Analysis

Inhibition of PI3K should lead to a quantifiable reduction in the phosphorylation of its downstream effectors, most notably AKT.

Experiment 2.1: Western Blot for Phospho-AKT

This is a cornerstone experiment to demonstrate the on-target effect of the compounds within the cell.

Protocol:

  • Cell Treatment: Seed cancer cells (e.g., A375 melanoma) and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compounds and comparators for 2-4 hours.[5]

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT. The total AKT serves as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the ratio of phospho-AKT to total AKT.

Hypothetical Data Summary:

Compound (100 nM)% Inhibition of p-AKT
Compound A (Test) 85%
Compound B (Test) 78%
Alpelisib (Comparator)92%
Vehicle Control0%

Phase 3: Cellular Phenotype Assessment

The ultimate goal of a PI3K inhibitor is to arrest cell growth and induce apoptosis.

Experiment 3.1: Cell Proliferation Assay

This experiment measures the effect of the compounds on cancer cell viability and growth over time.

Protocol:

  • Cell Seeding: Plate a relevant cancer cell line in 96-well plates.

  • Treatment: After 24 hours, treat the cells with a dose-response curve of the test compounds and comparators.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which correlates with the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Hypothetical Data Summary:

CompoundCell LineGI50 (µM)
Compound A (Test) A3750.65
Compound B (Test) A3750.80
Alpelisib (Comparator)A3750.50

Phase 4: Comparative Analysis and Selectivity

A crucial aspect of drug development is understanding how a new compound compares to existing alternatives and its selectivity for the intended target over other related kinases.

Experiment 4.1: Kinase Selectivity Panel

To ensure the compound's effects are due to PI3K inhibition and not off-target activities, it should be screened against a panel of other kinases.

Protocol:

  • Outsourcing: This is typically performed as a service by a specialized company (e.g., Eurofins, Reaction Biology).

  • Screening: The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >100).

  • Analysis: The results are reported as the percent inhibition for each kinase. High inhibition of kinases other than PI3K isoforms would indicate a lack of selectivity.

Hypothetical Data Summary (Top 5 Hits):

Kinase% Inhibition by Compound A (1 µM)
PI3Kα 98%
PI3Kβ 45%
PI3Kγ 30%
PI3Kδ 60%
mTOR15%

Conclusion

This guide outlines a logical and rigorous workflow to validate the mechanism of action of this compound-derived compounds. By systematically progressing from direct target engagement to downstream signaling and cellular effects, researchers can build a compelling data package. The inclusion of well-characterized comparator compounds at each stage provides essential context for evaluating the potency and potential of these novel molecules. Through this comprehensive approach, we can confidently determine if these compounds represent a promising new class of PI3K inhibitors for further development.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • The present and future of PI3K inhibitors for cancer therapy. (n.d.). National Institutes of Health (NIH). [Link]

  • Phosphoinositide 3-kinase inhibitor - Wikipedia. (n.d.). [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025). ResearchGate. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (n.d.). National Institutes of Health (NIH). [Link]

  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. (2025). ResearchGate. [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025). ResearchGate. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2025). ResearchGate. [Link]

  • Experimental training in molecular pharmacology education based on drug–target interactions. (2023). National Institutes of Health (NIH). [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). BioPharma Services Inc.. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. [Link]

  • What are PI3Kα inhibitors and how do they work?. (2024). Sino Biological. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed. [Link]

  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. (2017). CancerNetwork. [Link]

  • Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. (2023). Dove Press. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. [Link]

  • How to experimentally validate drug-target interactions?. (2012). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]

  • Designing drug response experiments and quantifying their results. (n.d.). National Institutes of Health (NIH). [Link]

  • Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. (n.d.). ResearchGate. [Link]

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A Guide to the Inter-Laboratory Characterization of 2-Methyl-4-morpholin-4-yl-benzaldehyde: Establishing Analytical Consensus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel compounds is paramount. 2-Methyl-4-morpholin-4-yl-benzaldehyde, a substituted benzaldehyde derivative with potential applications in organic synthesis and medicinal chemistry, requires robust and reproducible analytical methods to ensure its identity, purity, and quality. This guide presents a framework for an inter-laboratory comparison focused on the characterization of this compound, providing a blueprint for establishing analytical consensus and ensuring data integrity across different research and manufacturing sites.

Due to the limited publicly available data on the specific inter-laboratory characterization of this compound (CAS 736991-00-7)[1], this guide is structured as a comprehensive proposal for such a study. The principles and methodologies outlined herein are based on established international guidelines for analytical method validation and proficiency testing.[2][3][4]

The Imperative for Inter-Laboratory Comparison

Inter-laboratory comparisons, also known as proficiency tests or round-robin tests, are a cornerstone of quality assurance in analytical science.[5][6] They serve several critical purposes:

  • Method Validation: To collaboratively validate a new analytical method or assess the performance of existing methods.[2][6]

  • Laboratory Performance Assessment: To evaluate the proficiency and competence of participating laboratories in performing a specific analysis.[5][7]

  • Establishment of Reference Values: To assign a consensus value to a material characteristic.[7]

  • Harmonization of Results: To ensure that results from different laboratories are comparable and reliable, a critical factor in multi-site research, manufacturing, and regulatory submissions.

This guide will delineate a hypothetical inter-laboratory study designed to achieve these objectives for this compound.

Structural and Physicochemical Properties

A foundational understanding of the target molecule is crucial for selecting appropriate analytical techniques.

Caption: Workflow for the proposed inter-laboratory study.

Core Analytical Techniques and Protocols

The following analytical techniques are proposed for the comprehensive characterization of this compound. The choice of these methods is informed by their common application in the analysis of aromatic aldehydes and related pharmaceutical compounds. [8][9][10]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC with UV detection is a workhorse technique for determining the purity of non-volatile organic compounds. [10] Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good separation of the main peak from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral scan of a dilute solution of the compound (a wavelength around 254 nm is a common starting point for aromatic compounds).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile and dilute to a working concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample from the inter-laboratory study at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions in triplicate.

Data to be Reported:

  • Chromatograms of the standard and sample.

  • Retention time of the main peak.

  • Peak area of the main peak and any impurities.

  • Calculated purity by area normalization.

  • Assay value against the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. [10] Experimental Protocol:

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., quadrupole).

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute a wide range of volatile compounds.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 500.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) and inject directly or use headspace sampling for residual solvent analysis.

Data to be Reported:

  • Total ion chromatogram (TIC).

  • Mass spectra of any identified impurities.

  • Quantification of any detected residual solvents against a standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful techniques for elucidating the chemical structure of organic molecules.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a standard carbon spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) to aid in identifying CH, CH₂, and CH₃ groups.

Data to be Reported:

  • ¹H NMR spectrum with chemical shifts, integration values, and coupling constants.

  • ¹³C NMR spectrum with chemical shifts.

  • Interpretation of the spectra confirming the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR provides information about the functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a common and simple method. Alternatively, a KBr pellet can be prepared.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Data Acquisition: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Data to be Reported:

  • FTIR spectrum with labeled characteristic absorption bands (e.g., C=O stretch of the aldehyde, C-H stretches, C-N and C-O stretches of the morpholine ring).

Data Analysis and Acceptance Criteria

The collected data from all participating laboratories would be statistically analyzed according to international standards such as ISO 5725. [7]Key parameters to be evaluated include:

  • Repeatability (r): The variation in measurements taken by a single person or instrument on the same item and under the same conditions.

  • Reproducibility (R): The variation in measurements taken by different instruments and/or by different people in different locations.

Statistical tools such as Cochran's and Grubbs' tests would be used to identify any outlying data points. The consensus values for purity, assay, and key spectral characteristics would be established from the valid data sets.

Potential Impurities

A critical aspect of characterization is the identification of potential impurities that may arise during synthesis or degradation. [11] Table 2: Potential Process-Related and Degradation Impurities

Impurity NamePotential Origin
Starting Materials Incomplete reaction
2-Methyl-4-aminobenzaldehydePrecursor in a potential synthetic route
MorpholineReagent in a potential synthetic route
By-products Side reactions during synthesis
Over-alkylated productsIf alkylating agents are used
Degradation Products Oxidation or hydrolysis
2-Methyl-4-morpholin-4-yl-benzoic acidOxidation of the aldehyde

The analytical methods described above should be capable of detecting and, if necessary, quantifying these potential impurities.

Conclusion

A collaborative inter-laboratory study is essential for establishing a robust and validated analytical portfolio for this compound. By following a well-defined protocol and employing a suite of orthogonal analytical techniques, researchers and drug developers can ensure the quality and consistency of this compound. This guide provides a comprehensive framework for such a study, emphasizing the importance of scientific rigor, data integrity, and collaborative effort in the advancement of chemical and pharmaceutical sciences. The successful execution of this proposed study would provide the scientific community with a reliable and well-characterized standard for this compound.

References

  • Rastuti, I., & Sudarsono, A. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Morpholinobenzaldehyde. PubChem. Retrieved from [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Joint Research Centre. (n.d.). Interlaboratory comparisons. European Commission. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Chaudhary, A. K. (2011). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Bioanalytical Techniques, 2(4). [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Formaldehyde. Retrieved from [Link]

  • Ye, G. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. SP Report 2000:35. [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison? Retrieved from [Link]

  • Kostyanovsky, R. G., & Kadorkina, G. K. (2013). Morpholines. Synthesis and Biological Activity. Russian Chemical Bulletin, 62(10), 2135-2179. [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Alarcan, J., & Rieger, R. A. (2017). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 22(10), 1689. [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • Le-Gall, F., & Riou, L. (2011). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, K. H. (2022). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

  • Chemsrc. (n.d.). 4-(4-Morpholinyl)benzaldehyde. Retrieved from [Link]

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comparative analysis of the photophysical properties of fluorescent dyes derived from different morpholino benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of fluorescent dyes synthesized from morpholino benzaldehydes , specifically focusing on the 4-morpholinobenzaldehyde precursor. These dyes are critical in bioimaging due to the unique electronic properties of the morpholine group: it functions as a moderate electron donor, a lysosome-targeting moiety (pKa ~8.3), and a viscosity-sensitive molecular rotor.

We analyze three primary derivative classes:

  • Morpholino-Chalcones: Characterized by mega-Stokes shifts and strong Intramolecular Charge Transfer (ICT).

  • Morpholino-BODIPY: Known for high quantum yields and pH-activatable fluorescence via Photoinduced Electron Transfer (PET).

  • Morpholino-Hemicyanines: Utilized for near-infrared (NIR) emission and mitochondrial/lysosomal targeting.

Structural Classes & Synthesis

The core building block for these dyes is 4-morpholinobenzaldehyde . The position of the morpholine ring (para-substitution) is critical for establishing the "Push-Pull" electronic system required for visible/NIR fluorescence.

Synthesis Pathways

The synthesis generally involves condensing the aldehyde carbonyl with an active methylene compound.

  • Chalcones: Claisen-Schmidt condensation with acetophenones.

  • Hemicyanines: Knoevenagel condensation with indolium salts.

  • BODIPY: Condensation with pyrroles followed by oxidation and complexation, or post-synthetic substitution.

Experimental Protocol: Synthesis of Morpholino-Chalcone (Class A)

Objective: Synthesize (E)-3-(4-morpholinophenyl)-1-phenylprop-2-en-1-one.

  • Reagents: 4-Morpholinobenzaldehyde (1.0 eq), Acetophenone (1.0 eq), Ethanol (Solvent), 40% NaOH (Catalyst).

  • Procedure:

    • Dissolve 10 mmol of 4-morpholinobenzaldehyde and 10 mmol of acetophenone in 20 mL of ethanol.

    • Add 2 mL of 40% NaOH dropwise while stirring at room temperature.

    • Observation: The solution will darken (yellow/orange) indicating chalcone formation.

    • Stir for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Work-up: Pour the reaction mixture into ice-cold water (100 mL). Acidify slightly with 1M HCl to neutralize the base.

    • Purification: Filter the precipitate. Recrystallize from hot ethanol to obtain yellow/orange crystals.

  • Validation: 1H NMR should show trans-alkene doublets (J ~15-16 Hz) around 7.4–7.8 ppm.

Synthesis Workflow Diagram

SynthesisPathways Precursor 4-Morpholinobenzaldehyde (Donor) Chalcone Morpholino-Chalcone (D-π-A System) Precursor->Chalcone Claisen-Schmidt (NaOH/EtOH) Cyanine Morpholino-Hemicyanine (NIR Emitter) Precursor->Cyanine Knoevenagel (Piperidine/EtOH) BODIPY Morpholino-BODIPY (High QY / pH Sensor) Precursor->BODIPY Condensation & Oxidation Acetophenone Acetophenone (Acceptor) Acetophenone->Chalcone Indolium Indolium Salt (Strong Acceptor) Indolium->Cyanine Pyrrole Pyrrole (BODIPY Core) Pyrrole->BODIPY

Figure 1: Divergent synthesis pathways from 4-morpholinobenzaldehyde to create distinct fluorescent dye classes.

Comparative Photophysical Analysis

The choice of acceptor significantly alters the photophysics.[1] The morpholine group acts as the electron donor (D).

Quantitative Comparison Table
FeatureMorpholino-ChalconeMorpholino-BODIPYMorpholino-Hemicyanine
Structure Type Linear D-π-ARigid Planar CoreIonic D-π-A+
Abs Max (λabs) 350 – 420 nm490 – 550 nm550 – 700 nm
Em Max (λem) 500 – 600 nm510 – 580 nm650 – 800 nm
Stokes Shift Mega (>100 nm) Small (10–30 nm)Moderate (40–80 nm)
Quantum Yield (Φ) Low in polar solvents (TICT)High (>0.5)Moderate
Solvatochromism Strong (Positive)WeakModerate
Primary Mechanism ICT & TICTPET (pH sensitive)ICT
Key Photophysical Phenomena
  • Mega-Stokes Shift (Chalcones): The large structural reorganization in the excited state (ICT) leads to Stokes shifts exceeding 100 nm. This is advantageous for imaging as it eliminates self-quenching and separates excitation/emission channels.

  • Viscosity Sensitivity (Molecular Rotors):

    • Mechanism:[2][3] In low viscosity, the morpholine-phenyl bond rotates freely, dissipating excited state energy non-radiatively (Twisted Intramolecular Charge Transfer - TICT).

    • Effect: In high viscosity (e.g., cell membranes, lysosomes), rotation is restricted, TICT is blocked, and fluorescence is restored (Radiative decay).

  • pH Switching (BODIPY):

    • Neutral pH: The lone pair on the morpholine nitrogen quenches BODIPY fluorescence via Photoinduced Electron Transfer (PET).

    • Acidic pH: Protonation of the nitrogen blocks PET, turning fluorescence ON . This makes them excellent lysosomal pH probes.

Mechanism of Action: Viscosity & pH Sensing

Understanding the "switching" capability of these dyes is crucial for their application as smart probes.

Logic Diagram: Environmental Sensing

SensingMechanism Dye Morpholino-Dye (Excited State) LowVisc Low Viscosity (Free Rotation) Dye->LowVisc HighVisc High Viscosity (Restricted Rotation) Dye->HighVisc NeutralpH Neutral pH (Lone Pair Active) Dye->NeutralpH AcidicpH Acidic pH (Protonated Nitrogen) Dye->AcidicpH TICT TICT State (Non-Radiative Decay) LowVisc->TICT Energy Loss Radiative Radiative Decay (Fluorescence Emission) HighVisc->Radiative PET PET Process (e- Transfer Quenching) NeutralpH->PET AcidicpH->Radiative Off Off TICT->Off Fluorescence OFF OffPH OffPH PET->OffPH Fluorescence OFF OnVisc OnVisc Radiative->OnVisc Fluorescence ON OnPH OnPH Radiative->OnPH Fluorescence ON

Figure 2: Dual-mode sensing mechanism. Left path: Viscosity sensing via TICT. Right path: pH sensing via PET.

Biological Applications & Performance

Lysosome Targeting

The morpholine ring is a lysosomotropic agent.

  • Causality: The nitrogen atom has a pKa of ~8.3. In the cytosol (pH 7.4), it is partially protonated but retains lipophilicity to cross membranes. Once it enters the lysosome (pH 4.5–5.0), it becomes fully protonated and trapped (ion trapping).

  • Advantage: Unlike commercial LysoTracker dyes, morpholino-chalcones often exhibit "turn-on" fluorescence only upon accumulation, reducing background noise.

Cytotoxicity and Selectivity
  • Cancer Cell Selectivity: Morpholino-chalcones have shown higher cytotoxicity towards cancer cells (e.g., HepG2) compared to normal cells (e.g., HEK-293).[4]

  • Mechanism: This is often attributed to the higher mitochondrial membrane potential in cancer cells, which drives the uptake of delocalized lipophilic cations (hemicyanines), or the specific reactivity of the chalcone enone system with thiols (GSH) which are elevated in tumors.

References

  • Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules, 2021.[4] Link

  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega, 2023. Link

  • Morpholino-Substituted BODIPY Species: Synthesis, Structure and Electrochemical Studies. Molecules, 2018. Link

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals. ACS Sensors, 2016. Link

  • Design of a NIR‑I Viscosity-Sensitive Fluorescent Probe for Tracking Nuclear Physiological Changes. Analytical Chemistry, 2024. Link

Sources

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